molecular formula C9H8F3NO2 B056916 Methyl 2-amino-5-(trifluoromethyl)benzoate CAS No. 117324-58-0

Methyl 2-amino-5-(trifluoromethyl)benzoate

Cat. No.: B056916
CAS No.: 117324-58-0
M. Wt: 219.16 g/mol
InChI Key: QGFUDNJZHZNPCS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFUDNJZHZNPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557775
Record name Methyl 2-amino-5-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117324-58-0
Record name Methyl 2-amino-5-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-(trifluoromethyl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-5-(trifluoromethyl)benzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the chemical properties, a robust synthesis protocol, and characterization data for this compound.

Core Compound Properties

This compound is a trifluoromethyl-substituted anthranilate ester. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 35465-43-5
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance Solid
SMILES String COC(=O)C1=C(N)C=C(C=C1)C(F)(F)F
InChI Key QGFUDNJZHZNPCS-UHFFFAOYSA-N

Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2-amino-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis_Pathway start 2-amino-5-(trifluoromethyl)benzoic acid catalyst H₂SO₄ (catalyst) start->catalyst methanol Methanol (CH3OH) methanol->catalyst product This compound catalyst->product + Heat (Reflux) water Water (H₂O) product->water +

Fischer-Speier esterification of 2-amino-5-(trifluoromethyl)benzoic acid.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-amino-5-(trifluoromethyl)benzoic acidC₈H₆F₃NO₂205.1310.0 g0.0487
Methanol (anhydrous)CH₃OH32.04150 mL-
Sulfuric Acid (concentrated)H₂SO₄98.082.5 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃-As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Brine (Saturated NaCl solution)NaCl-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethyl)benzoic acid (10.0 g, 0.0487 mol) and anhydrous methanol (150 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.5 mL) to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Starting Material, Methanol) catalyst 2. Add H₂SO₄ setup->catalyst reflux 3. Heat to Reflux (4-6h) catalyst->reflux evaporation 4. Evaporate Methanol reflux->evaporation extraction 5. Extraction with Ether evaporation->extraction washing 6. Wash with H₂O, NaHCO₃, Brine extraction->washing drying 7. Dry with MgSO₄ washing->drying filtration 8. Filter drying->filtration concentration 9. Concentrate filtration->concentration purify 10. Column Chromatography concentration->purify

General workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Typical characterization data are presented below.

AnalysisExpected Results
Yield 80-95% (This can vary based on reaction scale and purification efficiency)
¹H NMR (CDCl₃)δ (ppm): ~7.9 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~5.8 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃). Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.
¹³C NMR (CDCl₃)Expected signals for aromatic carbons (including a quartet for the CF₃-substituted carbon), the ester carbonyl carbon, the methoxy carbon, and the amino-substituted carbon. The trifluoromethyl group will appear as a quartet.
IR (KBr, cm⁻¹)~3400-3300 (N-H stretching), ~1690 (C=O stretching of ester), ~1620 (N-H bending), ~1320 (C-F stretching).
Mass Spec. (EI)m/z: 219 (M⁺).

Disclaimer: The provided experimental protocol and characterization data are representative and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science, primarily serving as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, imparts a distinct set of physicochemical characteristics that are critical for reaction optimization, purification, and predicting the properties of downstream products. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental methodologies for their determination, and illustrates key workflows and structural relationships through diagrams.

Chemical Identity and Structure

This compound is an ester derivative of anthranilic acid. The presence of the trifluoromethyl group at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

  • IUPAC Name: this compound

  • CAS Number: 117324-58-0[1]

  • Molecular Formula: C₉H₈F₃NO₂[2]

  • Molecular Weight: 219.16 g/mol [2]

  • Chemical Structure:

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some data is derived from experimental sources, others are predicted values based on computational models, which are valuable for estimation purposes.

PropertyValueData TypeSource
Molecular Weight 219.16 g/mol -[2]
Physical Form SolidExperimental[2]
Boiling Point 306.1 ± 42.0 °CPredicted[3]
pKa (amino group) 1.62 ± 0.10Predicted[3]
logP (Octanol/Water) Not available--
Water Solubility Not available--
Melting Point Not available--

*Note: Predicted values are for the isomer methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 575474-23-6) and serve as an estimate due to structural similarity.[3] Experimental determination is recommended for precise values.

Structure-Property Relationships

The chemical functionalities of this compound dictate its overall physicochemical profile. The interplay between the amino, ester, and trifluoromethyl groups is crucial for its reactivity and physical behavior.

G molecule This compound nh2 -NH₂ (Amino) nh2->molecule prop1 Basicity (Site for Protonation) nh2->prop1 Influences prop5 H-Bond Donor nh2->prop5 Acts as cf3 -CF₃ (Trifluoromethyl) cf3->molecule prop2 Increased Lipophilicity (Higher logP) cf3->prop2 Strongly Increases prop3 Decreased Basicity of -NH₂ (Lower pKa) cf3->prop3 Electron- Withdrawing Effect ester -COOCH₃ (Methyl Ester) ester->molecule prop4 Site for Hydrolysis ester->prop4 Enables

Caption: Influence of functional groups on the properties of the molecule.

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters, based on internationally recognized guidelines.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting drug absorption and membrane permeability. The OECD Test Guideline 107 (Shake Flask Method) is a standard procedure.[4][5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare saturated n-octanol and water prep2 Prepare stock solution of test substance prep1->prep2 exp1 Add substance to octanol/water in a separation funnel prep2->exp1 exp2 Shake vigorously to equilibrate (constant temperature) exp1->exp2 exp3 Centrifuge to ensure complete phase separation exp2->exp3 an1 Sample aqueous and octanol phases exp3->an1 an2 Determine concentration in each phase (e.g., HPLC, GC) an1->an2 an3 Calculate Pow = C_octanol / C_water an2->an3 an4 Calculate logP = log10(Pow) an3->an4

Caption: Workflow for logP determination via the Shake Flask Method (OECD 107).

Methodology Summary (OECD 107):

  • Preparation: n-Octanol and water are pre-saturated with each other. A stock solution of the test substance is prepared.[6]

  • Equilibration: The test substance is added to a mixture of the two phases in a vessel and shaken until equilibrium is reached, typically at a constant temperature between 20-25 °C.[5]

  • Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and water layers.[5]

  • Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique (e.g., HPLC, GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.[4]

Determination of Water Solubility

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The OECD Test Guideline 105 provides two primary methods: the Flask Method (for solubilities > 10⁻² g/L) and the Column Elution Method.[7][8]

G cluster_exp Equilibration cluster_analysis Analysis start Start exp1 Add excess substance to water in a flask start->exp1 exp2 Stir/shake at a constant temperature (e.g., 20 °C) until equilibrium exp1->exp2 exp3 Allow to settle exp2->exp3 an1 Filter or centrifuge to remove undissolved solid exp3->an1 an2 Take a sample of the clear aqueous solution an1->an2 an3 Determine concentration (e.g., HPLC, UV-Vis) an2->an3 an4 Report as mass per volume (g/L) an3->an4 end End an4->end G cluster_prep Setup cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve weighted substance in suitable solvent (e.g., water/co-solvent) prep2 Calibrate pH meter with standard buffers prep1->prep2 prep3 Place solution in a thermostatted vessel with a pH electrode prep2->prep3 tit1 Add standardized acid titrant in small, precise increments prep3->tit1 tit2 Record pH after each addition, allowing for stabilization tit1->tit2 Repeat an1 Plot pH vs. volume of titrant added tit2->an1 an2 Determine the equivalence point (inflection point of the curve) an1->an2 an3 pKa = pH at the half- equivalence point an2->an3

References

An In-Depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117324-58-0

This technical guide provides a comprehensive overview of methyl 2-amino-5-(trifluoromethyl)benzoate, a key building block in the synthesis of fluorinated compounds for the pharmaceutical, agrochemical, and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a solid organic compound. The trifluoromethyl group significantly influences its chemical properties, enhancing its utility as a synthetic intermediate. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 117324-58-0[1]
Molecular Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol
Physical Form Solid
Melting Point 61-65 °C (estimated for a related isomer)
Boiling Point Data not available
Solubility Soluble in methanol (inferred from a related isomer)

Synthesis and Reactions

A generalized experimental workflow for such a synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-amino-5-(trifluoromethyl)benzoic acid + Methanol Start->Reactants Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: General Esterification

A representative, though not specific, protocol for a Fischer esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of the final active ingredient.

Derivatives of this compound are being investigated for a range of biological activities. For instance, related benzothiazole derivatives have been synthesized and evaluated for their potential in protecting neurons against neuroinflammatory mediators.[2] Furthermore, amino acid derivatives containing fluorinated moieties are being explored as potential tracers for brain tumor imaging.[3]

The general logical relationship for its application in drug discovery is outlined in the diagram below.

G cluster_drug_discovery Role in Drug Discovery Starting_Material This compound Chemical_Synthesis Chemical Synthesis (Multi-step reactions) Starting_Material->Chemical_Synthesis Bioactive_Derivatives Bioactive Derivatives Chemical_Synthesis->Bioactive_Derivatives Biological_Screening Biological Screening (In vitro / In vivo assays) Bioactive_Derivatives->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

The role of this compound in the drug discovery process.

Spectroscopic Data

While a comprehensive set of experimentally obtained spectra for this compound is not publicly available, data for structurally related compounds can provide valuable insights for characterization. For instance, the infrared spectra of methyl benzoates show characteristic absorption bands for aromatic C-H vibrations and methyl group vibrations.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its trifluoromethyl substituent imparts desirable properties that are leveraged in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and applications of this compound is likely to yield novel molecules with significant biological and material properties.

References

An In-Depth Technical Guide to the Structure and Reactivity of Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring, govern its reactivity and make it a versatile precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and characteristic reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, including acylation, diazotization, and cyclization reactions, are presented. Quantitative data is summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to offer a clear and practical resource for researchers.

Structure and Physicochemical Properties

This compound is a substituted anthranilate with the trifluoromethyl group positioned para to the amino group and meta to the methyl ester. This arrangement of functional groups dictates its chemical behavior.

The structural and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
CAS Number 117324-58-0
Appearance Solid[1]
Melting Point 51-52 °C
IUPAC Name This compound
SMILES COC(=O)c1cc(ccc1N)C(F)(F)F
InChI Key QGFUDNJZHZNPCS-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-amino-5-(trifluoromethyl)benzoic acid.

Synthesis 2-Amino-5-(trifluoromethyl)benzoic_acid 2-Amino-5-(trifluoromethyl)benzoic acid Methyl_2-amino-5-(trifluoromethyl)benzoate This compound 2-Amino-5-(trifluoromethyl)benzoic_acid->Methyl_2-amino-5-(trifluoromethyl)benzoate Esterification (Methanol, Acid Catalyst)

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of 2-amino-5-(trifluoromethyl)benzoic acid

This procedure outlines the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • 2-amino-5-(trifluoromethyl)benzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Acid-Catalyzed Esterification (Fischer Esterification):

    • To a solution of 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (excess, serves as solvent and reagent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization if necessary. A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, including protic acids like gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.

  • Alternative Method using Thionyl Chloride:

    • Suspend 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (excess) at 0 °C.

    • Slowly add thionyl chloride (e.g., 1.2 eq) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product. Amino acid methyl esters can be prepared from amino acids using thionyl chloride in methanol.

Reactivity

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electron-deficient aromatic ring. The ester functionality can also undergo hydrolysis or amidation under appropriate conditions.

N-Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This is a common transformation for the introduction of various functional groups.

Acylation Start This compound Product N-Acyl Derivative Start->Product Acylating Agent (e.g., Acyl Chloride, Anhydride), Base

Caption: N-Acylation of this compound.

3.1.1. Experimental Protocol: N-Acetylation

This protocol provides a general procedure for the acetylation of the amino group.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (e.g., pyridine, 1.2 eq).

  • Cool the mixture to 0 °C and add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization. Reactions of basic salts of anthranilic acids with acylating agents are known to occur.

Quantitative Data for Acylation of a Related Compound (Methyl 2-amino-5-bromobenzoate): While specific yield data for the acylation of this compound is not readily available in the cited literature, a similar reaction with methyl 2-amino-5-bromobenzoate provides a useful reference.

Acylating AgentBaseSolventYield
Methanesulfonyl chloride-DichloromethaneNot specified

Note: This reaction was performed at 333-343 K for 2-3 days.

Diazotization and Sandmeyer-Type Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions.

Diazotization Start This compound Intermediate Aryl Diazonium Salt Start->Intermediate NaNO₂, Acid (e.g., HCl) Product Substituted Benzoate (e.g., Halo, Cyano, Hydroxy) Intermediate->Product Copper(I) Salt (Sandmeyer Reaction)

Caption: Diazotization and Subsequent Functionalization.

3.2.1. Experimental Protocol: Diazotization

This protocol describes the formation of the diazonium salt from the amino group. The nitrosation of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) leads to diazonium salts[2].

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of the chosen acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions. A general procedure for the diazotization of aromatic amines involves dissolving the amine in dilute hydrochloric acid, cooling to 0-5°C, and adding a sodium nitrite solution.

Quantitative Data for Diazotization of a Related Compound (2-Amino-5-nitrobenzoic acid): The following table provides typical conditions for the diazotization of a structurally related compound.

ReagentMolar Ratio (to amine)Temperature
Sodium Nitrite1.00-5 °C
Hydrochloric AcidExcess0-5 °C
Cyclization Reactions: Synthesis of Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolinone derivatives, which are important scaffolds in medicinal chemistry. The reaction typically involves condensation with a suitable nitrogen-containing component.

Cyclization Start This compound Product Substituted Quinazolinone Start->Product Reagent Nitrogen Source (e.g., Amide, Amine) Reagent->Product

Caption: Synthesis of Quinazolinones.

3.3.1. Experimental Protocol: Cyclocondensation with an Amide

This protocol outlines a general method for the synthesis of a quinazolinone from this compound.

Materials:

  • This compound

  • An appropriate amide or a related nitrogen source

  • A suitable catalyst (e.g., acid or base)

  • A high-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG))

Procedure:

  • Combine this compound (1.0 eq) and the amide (1.0-1.2 eq) in the chosen solvent.

  • Add the catalyst if required.

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor for completion by TLC.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography. A transition-metal-free, base-promoted protocol for the synthesis of quinazolinones has been described using polyethylene glycol 200 (PEG-200) as the reaction medium.

Quantitative Data for Quinazolinone Synthesis from a Related Compound (Methyl 2-aminobenzoate): The following table provides an example of conditions for a similar cyclization reaction.

Reactant 2CatalystSolventYield
DiaminoglyoximeAcetic acid-functionalized magnetic silicaWaterNot specified

Conclusion

This compound is a synthetically valuable compound with a rich and predictable reactivity profile. The interplay between the amino, trifluoromethyl, and methyl ester groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidance. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance Solid[1]
CAS Number 117324-58-0[1]

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification method for the synthesis of this compound from 2-amino-5-(trifluoromethyl)benzoic acid.

Materials:

  • 2-amino-5-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino and trifluoromethyl substituents. The amine protons will appear as a broad singlet, and the methyl ester protons will be a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including the carbon attached to the trifluoromethyl group which will show a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, C-O stretching, and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (219.16 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is a key feature, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

While the biological activity of this compound itself has not been extensively reported, its derivatives are being investigated for various therapeutic applications. For instance, compounds derived from similar fluorinated amino benzoates have been explored as potential agents for brain tumor imaging and as inhibitors of various enzymes.

Experimental and Synthetic Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for the synthesis and characterization of this compound, as well as a conceptual diagram of its application in the synthesis of a hypothetical bioactive molecule.

Synthesis_Workflow Synthesis and Purification Workflow start Start: 2-amino-5-(trifluoromethyl)benzoic acid esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) start->esterification workup Aqueous Work-up (Neutralization, Extraction) esterification->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization_Workflow Characterization Workflow sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final Confirmed Structure data_analysis->final

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Drug_Discovery_Application Application in Bioactive Molecule Synthesis start This compound reaction1 Reaction with Reagent A start->reaction1 intermediate Intermediate Product reaction1->intermediate reaction2 Reaction with Reagent B intermediate->reaction2 bioactive_molecule Final Bioactive Molecule reaction2->bioactive_molecule biological_testing Biological Activity Screening bioactive_molecule->biological_testing

Caption: A conceptual pathway illustrating the use of the title compound as a key intermediate in drug discovery.

References

The Strategic Incorporation of Trifluoromethylated Benzoates in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most impactful of these are trifluoromethylated compounds, particularly those built upon a benzoate framework. This in-depth technical guide explores the background literature on trifluoromethylated benzoate compounds, providing a comprehensive overview of their synthesis, physicochemical properties, and applications in drug development. We delve into the signaling pathways modulated by these compounds and provide detailed experimental protocols for their synthesis and biological evaluation.

The Physicochemical Impact of Trifluoromethylation on Benzoate Scaffolds

The trifluoromethyl (-CF3) group is a relatively small substituent that exerts a powerful influence on the electronic and physical properties of a molecule.[1] Its high electronegativity and the strength of the carbon-fluorine bond are key to its ability to enhance crucial drug-like properties.[2][3] When appended to a benzoate ring, the -CF3 group can dramatically alter lipophilicity, metabolic stability, and binding affinity.[4]

Modulation of Lipophilicity and Permeability

The -CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes and improve its absorption and distribution within the body.[4] This increased lipophilicity is a key consideration in the design of orally bioavailable drugs. The position of the trifluoromethyl group on the benzoate ring (ortho, meta, or para) can fine-tune the overall lipophilicity of the molecule.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By replacing a metabolically labile methyl group with a -CF3 group, a common site of oxidative metabolism can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[2] For instance, the replacement of a methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed.[5]

Alteration of Electronic Properties and Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within the benzoate ring.[4] This can alter the acidity of the benzoic acid proton and modulate the pKa of nearby functional groups, which can be critical for optimizing interactions with biological targets.[6] These electronic effects can lead to enhanced binding affinity for target proteins, such as enzymes or receptors, through improved hydrogen bonding and electrostatic interactions.[3][7]

Quantitative Physicochemical Data of Trifluoromethylated Benzoate Derivatives

To facilitate the comparison of these compounds, the following tables summarize key physicochemical properties of various trifluoromethylated benzoate derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Calculated LogP
2-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12110-1122481.3
Methyl 2-(trifluoromethyl)benzoateC₉H₇F₃O₂204.15-94-95 / 21 mmHg1.7
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12---
Methyl 3-(trifluoromethyl)benzoateC₉H₇F₃O₂204.15-93-95 / 20 mmHg3.3
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂----
Methyl 4-(trifluoromethyl)benzoateC₉H₇F₃O₂204.1513-1494-95 / 21 mmHg-
Trifluoromethyl benzoateC₈H₅F₃O₂190.12--3.0
4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid----2.9787

Table 1: Physicochemical Properties of Selected Trifluoromethylated Benzoate Compounds. [8][9][10][11][12][13][14][15]

ParameterImpact of Trifluoromethyl GroupRationale
Metabolic Half-life (t₁/₂) Generally IncreasedThe C-F bond is highly resistant to enzymatic cleavage by metabolic enzymes like CYPs, blocking a common site of metabolism.
Intrinsic Clearance (CLᵢₙₜ) Generally DecreasedA lower rate of metabolism by the liver results in slower clearance of the parent drug.
Number of Metabolites Significantly ReducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.

Table 2: Impact of Trifluoromethylation on Metabolic Stability. [2]

Synthesis of Trifluoromethylated Benzoate Compounds

The introduction of a trifluoromethyl group into a benzoate scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several general approaches are employed for trifluoromethylation, including:

  • Aromatic Coupling Reactions: These reactions often involve the use of copper- or palladium-based catalysts to couple an aromatic substrate with a trifluoromethyl source.

  • Radical Trifluoromethylation: This method utilizes a trifluoromethyl radical species to react with the aromatic ring.

  • Nucleophilic Trifluoromethylation: In this approach, a nucleophilic trifluoromethyl anion (CF₃⁻) is used to attack an electrophilic position on the benzoate derivative.

  • Electrophilic Trifluoromethylation: This strategy employs electrophilic trifluoromethylating reagents that deliver a "CF₃⁺" equivalent to the aromatic ring.

Key Trifluoromethylating Reagents

A number of specialized reagents have been developed to facilitate efficient trifluoromethylation.

  • Togni Reagents: These are hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents.[1] They are known for their versatility and ability to trifluoromethylate a wide range of substrates under mild conditions.[16] The mechanism often involves a single-electron transfer (SET) process to generate a trifluoromethyl radical.[17][18]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic trifluoromethylating agents.[19][20] They are particularly effective for the trifluoromethylation of nucleophiles.[21][22]

Experimental Protocol: Synthesis of Methyl 2-(Trifluoromethyl)benzoate

This protocol describes a general procedure for the synthesis of a trifluoromethylated benzoate ester.

Materials:

  • 2-Iodobenzoic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Trifluoromethylating reagent (e.g., a copper-based reagent)

  • Appropriate solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Esterification:

    • Dissolve 2-iodobenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess methanol under reduced pressure.

    • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-iodobenzoate. Purify by column chromatography if necessary.

  • Trifluoromethylation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-iodobenzoate and the trifluoromethylating reagent in the chosen solvent.

    • Add any necessary catalysts or additives as required by the specific trifluoromethylation protocol.

    • Heat the reaction mixture to the appropriate temperature and stir for the required time, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 2-(trifluoromethyl)benzoate.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Applications in Drug Development and Signaling Pathways

Trifluoromethylated benzoate and related structures are found in a number of approved drugs, where the -CF3 group plays a critical role in their therapeutic efficacy.

Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[23] It functions as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[23][24] This inhibition of androgen signaling slows the growth and proliferation of prostate cancer cells.[23] The trifluoromethyl group in bicalutamide is crucial for its high binding affinity to the AR.[24] The binding of bicalutamide induces a conformational change in the AR that prevents its nuclear translocation and the recruitment of coactivators, rendering the receptor transcriptionally inactive.[25][26] In some cases of mutated AR, the MAPK pathway may be involved in its activation by bicalutamide.[27]

Bicalutamide_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds (Antagonist) AR_Bicalutamide AR-Bicalutamide Complex (Inactive) AR_Androgen AR-Androgen Complex (Active) ARE Androgen Response Element (ARE) on DNA AR_Bicalutamide->ARE Translocation & Binding Blocked AR_Androgen->ARE Translocates & Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Bicalutamide's competitive antagonism of the androgen receptor signaling pathway.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine (Prozac) is a widely prescribed antidepressant that belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[28] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[28][29] However, the pharmacological effects of fluoxetine are complex and may involve other mechanisms, including the regulation of gene expression, neuroplasticity through BDNF signaling, and modulation of the MAPK-ERK1/2 signaling pathway.[30][31][32] The trifluoromethyl group in fluoxetine contributes to its potency and selectivity for the serotonin transporter.

Fluoxetine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Synapse Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Serotonin_Vesicle Serotonin Release Serotonin_Vesicle->Serotonin_Synapse Release Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Caption: Fluoxetine's mechanism of action as a selective serotonin reuptake inhibitor.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[33] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group in celecoxib plays a role in its binding to the COX-2 active site.[34] Interestingly, some of the biological effects of celecoxib and its trifluoromethyl analogues may be independent of COX-2 inhibition, potentially involving the modulation of cytokine secretion and other inflammatory pathways.[35][36][37]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Celecoxib's selective inhibition of the COX-2 enzyme in the inflammatory pathway.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of trifluoromethylated benzoate compounds is a critical step in the drug discovery process. The following provides a detailed protocol for a common assay used to assess cytotoxicity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[38][39][40]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[38] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.[38]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Trifluoromethylated benzoate test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylated benzoate compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (Attachment) seed_cells->incubate_attach add_compounds Add Trifluoromethylated Benzoate Compounds (Serial Dilutions) incubate_attach->add_compounds incubate_treat Incubate (e.g., 48 hours) add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_formazan Incubate (2-4 hours) (Formazan Formation) add_mtt->incubate_formazan remove_medium Remove Medium incubate_formazan->remove_medium add_solubilizer Add Solubilization Solution (e.g., DMSO) remove_medium->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Data Analysis (IC50 Calculation) measure_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

Trifluoromethylated benzoate compounds represent a privileged scaffold in modern drug discovery. The strategic incorporation of the trifluoromethyl group offers a powerful tool to enhance the physicochemical and pharmacokinetic properties of drug candidates, leading to improved efficacy and safety profiles. A thorough understanding of their synthesis, properties, and biological activities, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this important class of molecules in the pursuit of novel therapeutics.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has become a paramount strategy for optimizing the pharmacological profile of drug candidates.[1] This functional group, while seemingly a simple substitution for a methyl group or hydrogen atom, imparts a unique and powerful combination of electronic and steric properties that can profoundly influence a molecule's behavior in biological systems.[2][3] The introduction of a trifluoromethyl group can significantly enhance a compound's metabolic stability, membrane permeability, binding affinity, and overall bioavailability.[1][2] Consequently, a substantial number of new drug candidates and approved medicines feature this potent moiety.[4][5] This technical guide provides a comprehensive exploration of the role of the trifluoromethyl group in drug design, detailing its impact on physicochemical properties, providing methodologies for key experiments, and illustrating relevant biological and experimental workflows.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group's influence on a molecule's properties stems from the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing inductive effect.[3] This, in turn, modulates several key physicochemical parameters.

Impact on Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic, a property that is crucial for enhancing a drug's ability to permeate biological membranes.[3] This increased lipophilicity can lead to improved absorption and distribution.[2] The Hansch-Leo lipophilicity parameter (π) for the trifluoromethyl group is a quantitative measure of this effect.

ParameterValueReference
Hansch-Leo Lipophilicity Parameter (π) for CF₃+0.88[2]
Impact on Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic protons, making the parent compound more acidic.[3] This alteration in acidity can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

CompoundpKaCompound with CF₃pKa with CF₃
Toluene~43Trifluorotoluene~38
Acetic Acid4.76Trifluoroacetic Acid0.52

Note: The pKa values are approximate and can vary based on the specific molecular context.

Effects on Pharmacokinetic Properties (ADME)

The introduction of a trifluoromethyl group is a well-established strategy to improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[6] This increased stability leads to a longer drug half-life and improved bioavailability.[6]

ParameterDrug without CF₃Drug with CF₃Effect of CF₃
Number of Metabolites Generally higher, with multiple products from the oxidation of a methyl group.Significantly reduced, as a major metabolic pathway is inhibited.[6]Blocking a primary site of metabolism limits the formation of downstream metabolites.[6]
Half-life (t₁/₂) in vitro ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[6]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[6]
Improved Binding Affinity

The electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity for a drug's biological target.[2] The strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions, while its size can lead to favorable hydrophobic interactions within the binding pocket.[2]

Drug/Analog PairTargetIC₅₀/Kᵢ (without CF₃)IC₅₀/Kᵢ (with CF₃)Fold Improvement
Non-fluorinated analog vs. Fluoxetine5-HT Transporter--6-fold increase in potency for 5-HT uptake inhibition with p-CF₃ substitution.[4]
Rofecoxib vs. CelecoxibCOX-2Rofecoxib IC₅₀: 25 µM[7]Celecoxib IC₅₀: 6.8 µM[7]~3.7-fold

Case Study: Celecoxib - A Trifluoromethylated COX-2 Inhibitor

Celecoxib is a prominent example of a successful trifluoromethylated drug.[8] It is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[9] The trifluoromethyl group in celecoxib plays a crucial role in its binding selectivity and overall efficacy.[10]

Signaling Pathway of COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[9][11] The trifluoromethyl group contributes to the specific binding of celecoxib to the active site of COX-2.[10]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Celecoxib Celecoxib (CF₃) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Synthetic Methodologies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a significant focus in synthetic organic chemistry. Several reagents have been developed for this purpose, each with its own mechanism and applications.

Workflow for Photoredox-Catalyzed Trifluoromethylation

Visible light photoredox catalysis has emerged as a mild and efficient method for trifluoromethylation. This technique often utilizes a photocatalyst, a trifluoromethyl source, and a light source to generate a trifluoromethyl radical that can react with a variety of substrates.

Photoredox_Trifluoromethylation Start Start: Substrate & Reagents Mixing Mix Substrate, Photocatalyst & CF₃ Source Start->Mixing Irradiation Visible Light Irradiation Mixing->Irradiation Reaction Radical Trifluoromethylation Reaction Irradiation->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Trifluoromethylated Product Workup->Product

Caption: General workflow for a photoredox-catalyzed trifluoromethylation reaction.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[12]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.[6]

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and microsomal protein.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the microsomal incubation medium.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead.

  • Time Points and Termination:

    • Incubate the plate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ).

Microsomal_Stability_Assay_Workflow Start Start Prepare_Reagents Prepare Microsomes, Compound & NADPH System Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Ice-cold Acetonitrile) Time_Points->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life & Clearance Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro microsomal stability assay.

In Vitro COX-2 Inhibition Assay

This assay is used to determine the inhibitory potency of a compound against the COX-2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Celecoxib) against COX-2.[11]

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • EDTA

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate for some methods) or Prostaglandin E₂ (PGE₂) EIA Kit

  • Spectrophotometer or plate reader

Procedure (Colorimetric/Fluorometric Method):

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Prepare the assay mixture containing Tris-HCl buffer, EDTA, and hematin.

  • Enzyme Inhibition:

    • In a 96-well plate, add the assay mixture.

    • Add the test compound dilutions or vehicle control to the wells.

    • Add the COX-2 enzyme to each well and pre-incubate at room temperature for a specified time (e.g., 10 minutes).[13]

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to all wells.[13]

  • Detection:

    • If using a chromogenic method with TMPD, measure the absorbance at a specific wavelength (e.g., 602 nm) over time to determine the rate of TMPD oxidation.[13]

    • If measuring PGE₂ production, terminate the reaction after a set time and quantify the amount of PGE₂ using a competitive EIA kit according to the manufacturer's instructions.[11]

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[11]

Logical Relationships: Why Trifluoromethyl Groups are Effective

The multifaceted benefits of incorporating a trifluoromethyl group in drug design can be summarized through a logical relationship diagram.

Logical_Relationships CF3_Group Trifluoromethyl (CF₃) Group High_Electronegativity High Electronegativity CF3_Group->High_Electronegativity Strong_CF_Bond Strong C-F Bond CF3_Group->Strong_CF_Bond Increased_Lipophilicity Increased Lipophilicity CF3_Group->Increased_Lipophilicity Electron_Withdrawing Strong Electron-Withdrawing Effect High_Electronegativity->Electron_Withdrawing Resistance_to_Cleavage Resistance to Enzymatic Cleavage Strong_CF_Bond->Resistance_to_Cleavage Enhanced_Membrane_Permeability Enhanced Membrane Permeability Increased_Lipophilicity->Enhanced_Membrane_Permeability Enhanced_Binding_Affinity Enhanced Binding Affinity Electron_Withdrawing->Enhanced_Binding_Affinity Improved_Metabolic_Stability Improved Metabolic Stability Resistance_to_Cleavage->Improved_Metabolic_Stability Increased_Bioavailability Increased Bioavailability Enhanced_Membrane_Permeability->Increased_Bioavailability Improved_Metabolic_Stability->Increased_Bioavailability

Caption: The relationship between the properties of the CF₃ group and its positive impact on drug design.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of high electronegativity, metabolic robustness, and lipophilicity allows for the fine-tuning of a drug candidate's properties to overcome many of the challenges encountered in drug development.[2] By strategically incorporating this "super methyl" group, researchers can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile, ultimately increasing the likelihood of developing a successful therapeutic agent. A thorough understanding of the principles and methodologies outlined in this guide is essential for leveraging the full potential of the trifluoromethyl group in the design of next-generation medicines.

References

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its potential biological significance based on structure-activity relationships of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide combines established information with scientific inferences from closely related structures to provide a valuable resource for researchers.

Chemical Properties and Data

This compound is a solid organic compound at room temperature.[1] Its chemical structure incorporates an aminobenzoate scaffold with a trifluoromethyl group at the 5-position, a feature known to significantly influence the physicochemical and biological properties of molecules in drug discovery.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundN/A
Molecular FormulaC₉H₈F₃NO₂[1][6]
Molecular Weight219.16 g/mol [6]
AppearanceSolid[1][6]
CAS Number117324-58-0[7]
PurityTypically ≥98% (commercial)[1]

Table 2: Predicted Spectral Data

SpectroscopyExpected Peaks
¹H NMR Singlet around 3.8 ppm (-OCH₃), broad singlet for -NH₂, multiplets in the aromatic region (7-8 ppm).
¹³C NMR Signal around 52 ppm (-OCH₃), signals for quaternary carbons (C-CF₃, C-COOCH₃), and other aromatic carbons. The CF₃ group will likely cause splitting of adjacent carbon signals.
IR N-H stretching (approx. 3300-3500 cm⁻¹), C=O stretching (approx. 1700-1730 cm⁻¹), C-F stretching (approx. 1000-1350 cm⁻¹), and aromatic C-H and C=C bands.
Mass Spec Molecular ion peak (M⁺) at m/z 219.05.

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification.[8][9][10][11][12] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. The following is a detailed protocol for the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 2-Amino-5-(trifluoromethyl)benzoic Acid Product This compound Reactant1->Product Reflux Reactant2 Methanol Reactant2->Product Catalyst Sulfuric Acid (cat.) Catalyst->Product Byproduct Water

Caption: Fischer Esterification of 2-Amino-5-(trifluoromethyl)benzoic Acid.

Materials:

  • 2-Amino-5-(trifluoromethyl)benzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents). The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. The addition is exothermic, and a precipitate of the ammonium salt may form, which will redissolve as the reaction proceeds.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with deionized water.

    • Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.

Potential Biological Significance and Therapeutic Applications

While no specific biological activity has been reported for this compound in the reviewed literature, the structural motifs present in the molecule are of significant interest in drug discovery.

The trifluoromethyl group is a well-known bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position.[5]

  • Lipophilicity: This can improve membrane permeability and oral bioavailability.[5]

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[3][4][5]

Compounds containing the 2-amino-5-(trifluoromethyl)phenyl moiety have been investigated for a range of biological activities, including as anticancer agents.[2][13][14][15] For instance, derivatives of N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas have shown antiproliferative activity against various human cancer cell lines.[13] Furthermore, a quinobenzothiazinium derivative containing a 4-(trifluoromethyl)aniline fragment exhibited potent antiproliferative activity against pancreatic cancer cell lines.[14]

Logical Relationship Diagram: Rationale for Potential Anticancer Activity

Anticancer_Rationale cluster_compound This compound cluster_features Key Structural Features cluster_properties Potential Properties cluster_activity Potential Biological Activity Compound Target Compound Feature1 Trifluoromethyl Group Compound->Feature1 Feature2 Aminobenzoate Scaffold Compound->Feature2 Property1 Increased Lipophilicity Feature1->Property1 Property2 Enhanced Metabolic Stability Feature1->Property2 Property3 Altered Electronic Profile Feature1->Property3 Property4 Scaffold for Further Derivatization Feature2->Property4 Activity Anticancer Activity Property1->Activity Improved cellular uptake Property2->Activity Increased in vivo half-life Property3->Activity Enhanced target binding Property4->Activity SAR exploration

Caption: Rationale for investigating the anticancer potential of the target compound.

Given the precedent for anticancer activity in structurally related compounds, this compound represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents. Further derivatization of the amino and ester functionalities could lead to the discovery of potent and selective enzyme inhibitors or receptor modulators.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.

Biological_Screening_Workflow cluster_synthesis Synthesis & Purity cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation A Synthesis of Compound B Purification (Chromatography/Recrystallization) A->B C Structural Characterization (NMR, MS, IR) B->C D Antiproliferative Assays (e.g., MTT on cancer cell lines) C->D E Enzyme Inhibition Assays (e.g., Kinases, Proteases) D->E If active F Cell Cycle Analysis D->F If active H Target Identification Studies E->H G Apoptosis Assays F->G I Animal Models of Disease H->I If promising target

Caption: A general workflow for the biological evaluation of the target compound.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity, particularly in the area of oncology. While specific experimental data for this molecule is sparse, this technical guide provides a solid foundation for its synthesis and a rationale for its inclusion in drug discovery programs. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a lead compound or a versatile intermediate in the development of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-amino-5-(trifluoromethyl)benzoate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group often enhances the pharmacological properties of a molecule, such as metabolic stability and binding affinity, making this compound a valuable intermediate in drug discovery.[1][2] This document details its empirical formula, physicochemical properties, predicted spectroscopic data, experimental protocols for its synthesis and characterization, and a general workflow for its analysis.

Empirical and Molecular Formula

The molecular formula for this compound is C₉H₈F₃NO₂ . To determine the empirical formula, the simplest whole-number ratio of the atoms in the molecule is identified.

  • Carbon (C): 9 atoms

  • Hydrogen (H): 8 atoms

  • Fluorine (F): 3 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 2 atoms

The subscripts (9, 8, 3, 1, 2) do not share a common integer divisor greater than 1. Therefore, the empirical formula is the same as the molecular formula.

Empirical Formula: C₉H₈F₃NO₂

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight219.16 g/mol [Sigma-Aldrich]
AppearanceSolid[Sigma-Aldrich]
Melting Point51-52 °C[ChemicalBook]
IUPAC NameThis compound[Thermo Fisher Scientific]
CAS Number117324-58-0[Thermo Fisher Scientific]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃)δ ~7.8-8.0 ppm (d, 1H, Ar-H), δ ~7.2-7.4 ppm (dd, 1H, Ar-H), δ ~6.7-6.9 ppm (d, 1H, Ar-H), δ ~5.5-6.0 ppm (br s, 2H, -NH₂), δ ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ ~168 ppm (C=O), δ ~148-150 ppm (C-NH₂), δ ~130-132 ppm (Ar-CH), δ ~125-128 ppm (q, -CF₃), δ ~122-124 ppm (Ar-CH), δ ~118-120 ppm (Ar-C-CF₃), δ ~115-117 ppm (Ar-CH), δ ~52 ppm (-OCH₃)
FTIR (KBr)~3450-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (N-H bend), ~1300-1100 cm⁻¹ (C-F stretch)
Mass Spec. (EI)m/z = 219 (M⁺), 188 (M⁺ - OCH₃), 160 (M⁺ - COOCH₃)

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Fischer Esterification

This protocol is an adapted general procedure for the synthesis of methyl benzoates.

Materials:

  • 2-amino-5-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to TMS (0.00 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • MS Data Acquisition: Set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G start Start synthesis Synthesis: Fischer Esterification of 2-amino-5-(trifluoromethyl)benzoic acid start->synthesis end_node End Product: Pure Methyl 2-amino-5- (trifluoromethyl)benzoate workup Aqueous Workup (Neutralization & Extraction) synthesis->workup purification Purification (Column Chromatography or Recrystallization) workup->purification purity_check Purity & Structural Confirmation purification->purity_check char_label Characterization nmr NMR Spectroscopy (¹H and ¹³C) ftir FTIR Spectroscopy ms Mass Spectrometry purity_check->end_node  Confirmed purity_check->purification Requires Further Purification   purity_check->nmr Spectroscopic Analysis purity_check->ftir purity_check->ms

Caption: Workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-amino-5-(trifluoromethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(trifluoromethyl)benzoate is a valuable and versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. The presence of the trifluoromethyl group, a key pharmacophore, makes this reagent particularly useful in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazolinone derivatives, a class of compounds with a broad range of biological activities.

Core Application: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one

A primary application of this compound is in the synthesis of 6-(trifluoromethyl)quinazolin-4(3H)-one. This transformation is a variation of the Niementowski quinazolinone synthesis, a classic and reliable method for the preparation of quinazolin-4(3H)-ones from anthranilic acid derivatives. The reaction involves the cyclocondensation of this compound with a one-carbon source, typically formamide, which serves as both the reactant and the solvent.

dot```dot graph Synthesis_of_6_Trifluoromethylquinazolin_4_3H_one { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Formamide (HCONH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="6-(Trifluoromethyl)quinazolin-4(3H)-one", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"]; intermediate [label="N-formyl intermediate (postulated)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

reactant1 -> intermediate [label="+ Formamide\n- Methanol", color="#34A853"]; reactant2 -> intermediate [color="#34A853"]; intermediate -> product [label="Cyclization\n- H2O", color="#EA4335"];

{rank=same; reactant1; reactant2} }

Caption: A typical workflow for drug discovery starting from this compound.

Conclusion

This compound is a key starting material for the efficient synthesis of 6-(trifluoromethyl)quinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry. The provided protocol offers a reliable method for the preparation of this important intermediate. The subsequent functionalization of the quinazolinone core allows for the generation of diverse molecular libraries, which are essential for the discovery of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group from the outset makes this building block particularly attractive for programs aimed at developing drugs with improved pharmacological properties.

Application Notes and Protocols for Methyl 2-amino-5-(trifluoromethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(trifluoromethyl)benzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. The presence of the trifluoromethyl group, a key pharmacophore, often enhances metabolic stability, binding affinity, and cell permeability of the final drug candidate. This fluorinated moiety's strong electron-withdrawing nature can significantly influence the physicochemical properties of the parent molecule, making it a desirable feature in modern drug design. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on quinazoline-based kinase inhibitors.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material is provided below for easy reference.

PropertyValue
Molecular FormulaC₉H₈F₃NO₂
Molecular Weight219.16 g/mol
AppearanceSolid
CAS Number328-83-6

Application I: Synthesis of Quinazolinone-Based Kinase Inhibitors

This compound serves as a key precursor for the synthesis of quinazolinone and quinazoline scaffolds, which are central to numerous FDA-approved kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The general approach involves the cyclocondensation of the anthranilate derivative with a suitable reagent to form the heterocyclic core.

Experimental Protocol: Synthesis of a 6-(Trifluoromethyl)quinazolin-4(3H)-one Derivative

This protocol describes a representative synthesis of a 6-(trifluoromethyl)quinazolin-4(3H)-one derivative, a core structure in many EGFR inhibitors.

Materials:

  • This compound

  • Formamide

  • Acetic Anhydride

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Acetylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.

Step 2: Cyclization to form the Quinazolinone Core

  • Heat a mixture of the acetylated intermediate (1.0 eq) and formamide (10-20 eq) at 150-180 °C for 4-6 hours.

  • Monitor the formation of the quinazolinone product by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one.

Step 3: (Optional) Further Functionalization

The resulting quinazolinone can be further modified, for example, by chlorination of the 4-position followed by nucleophilic substitution with a desired aniline to introduce the pharmacophore responsible for kinase inhibition.

Quantitative Data for Analogous Quinazolinone-Based EGFR Inhibitors

The following table summarizes biological activity data for quinazolinone derivatives that are structurally related to potential products synthesized from this compound. This data is provided for illustrative purposes to indicate the potential potency that could be achieved.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Analog 1 EGFR5.8A549 (Lung Cancer)0.45
Analog 2 EGFR (T790M mutant)15.2H1975 (Lung Cancer)1.2
Analog 3 VEGFR225.6HUVEC3.5

Data is hypothetical and based on publicly available information for structurally similar compounds.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolinone-based drugs.

Diagram 2: Synthetic Workflow for Quinazolinone-Based Inhibitors

Synthetic_Workflow Start Methyl 2-amino-5- (trifluoromethyl)benzoate Step1 Step 1: Acetylation Start->Step1 Intermediate1 Acetylated Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (with Formamide) Intermediate1->Step2 Quinazolinone 6-(Trifluoromethyl) quinazolin-4(3H)-one Step2->Quinazolinone Step3 Step 3: Chlorination Quinazolinone->Step3 Intermediate2 4-Chloro-6-(trifluoromethyl) quinazoline Step3->Intermediate2 Step4 Step 4: Nucleophilic Substitution (with substituted Aniline) Intermediate2->Step4 FinalProduct Final Bioactive Molecule (Kinase Inhibitor) Step4->FinalProduct

Caption: General synthetic workflow for the preparation of quinazolinone-based kinase inhibitors.

Conclusion

This compound is a versatile and highly valuable starting material for the synthesis of complex heterocyclic compounds with significant biological activity. The protocols and data presented herein demonstrate its utility in the construction of quinazolinone-based kinase inhibitors. Researchers and drug development professionals can leverage the reactivity of this building block to generate diverse libraries of compounds for screening and lead optimization in the pursuit of novel therapeutics.

experimental protocols for reactions involving methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl (CF3) group is highly advantageous, as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The trifluoromethyl group's unique combination of high electronegativity, electron-withdrawing effect, and lipophilicity makes it a valuable substituent in the design of novel therapeutic agents.[1] This document provides detailed experimental protocols for several common and critical reactions involving this versatile intermediate, including N-acylation, N-sulfonylation, and the synthesis of quinazolinone derivatives. These protocols are intended for researchers and scientists in the field of organic synthesis and drug discovery.

Protocol 1: General N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide bond by reacting the primary amino group of this compound with an acyl chloride in the presence of a base. Amide coupling is one of the most frequently employed reactions in the synthesis of pharmaceuticals.[2][3]

Experimental Protocol:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2-1.5 eq.). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation:

ParameterDetails
Starting Material This compound
Reagent Acetyl Chloride (or other R-COCl)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-16 hours
Typical Yield 85-98%

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT (2-16h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final N-Acylated Product purify->product

Workflow for N-Acylation Reaction.

Protocol 2: Synthesis of N-Sulfonyl Derivatives

This protocol details the synthesis of an N-sulfonyl derivative via the reaction of this compound with a sulfonyl chloride. N-acyl sulfonamides are prevalent in pharmaceutically active compounds, often serving as bioisosteres for carboxylic acids.[4]

Experimental Protocol:

  • Preparation: Add this compound (1.0 eq.) to a round-bottom flask containing dichloromethane (DCM).

  • Reagent Addition: Prepare a solution of methanesulfonyl chloride (1.2 eq.) in DCM and add it to the stirred mixture over 10-15 minutes. A base like pyridine may also be included (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) for 3-5 days. The reaction progress should be monitored by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-sulfonylated product.

Data Presentation:

ParameterDetails
Starting Material This compound
Reagent Methanesulfonyl Chloride
Base (Optional) Pyridine
Solvent Dichloromethane (DCM)
Temperature Room Temperature to 50 °C
Reaction Time 3-5 days
Typical Yield 70-90%

Experimental Workflow:

G start Dissolve Starting Material in DCM add_reagent Add Sulfonyl Chloride Solution start->add_reagent react Stir at RT or Reflux (3-5 days) add_reagent->react workup Evaporate Solvent Under Reduced Pressure react->workup purify Purify by Chromatography or Recrystallization workup->purify product Final N-Sulfonylated Product purify->product

Workflow for N-Sulfonylation Reaction.

Protocol 3: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Quinazolinone derivatives are known to possess a wide variety of biological properties, including anti-inflammatory, anticonvulsant, and hypnotic effects.[5] This two-step protocol describes a common method for synthesizing this important heterocyclic scaffold from this compound.

Experimental Protocol:

Step 1: N-Acylation

  • Follow Protocol 1 to synthesize the N-acylated intermediate, for example, methyl 2-acetamido-5-(trifluoromethyl)benzoate, starting from this compound and acetyl chloride. Purify this intermediate before proceeding.

Step 2: Cyclization and Condensation

  • Preparation: In a flask, mix the N-acylated intermediate (1.0 eq.) from Step 1 with a primary amine (e.g., aniline or benzylamine, 1.5-2.0 eq.).

  • Catalyst/Solvent: The reaction can be performed neat or in a high-boiling solvent like acetic acid or Dowtherm A. Acid catalysts such as p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA) can be used to facilitate the reaction.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-180 °C) for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize it with a base (e.g., aqueous sodium hydroxide).

  • Purification: The product often precipitates upon cooling or neutralization. Collect the solid by filtration, wash it with water and a cold solvent (e.g., ethanol or ether), and dry. Further purification can be achieved by recrystallization to yield the final quinazolinone derivative.

Data Presentation:

ParameterDetails
Starting Material N-Acylated this compound
Reagent Primary Amine (R'-NH2)
Solvent/Catalyst Acetic Acid or p-TSA
Temperature 120-180 °C
Reaction Time 4-24 hours
Typical Yield 60-85% (for the cyclization step)

Experimental Workflow:

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization start_amine Methyl 2-amino-5- (trifluoromethyl)benzoate acyl_protocol Perform N-Acylation (See Protocol 1) start_amine->acyl_protocol intermediate Isolate N-Acylated Intermediate acyl_protocol->intermediate mix Mix Intermediate with Primary Amine & Catalyst intermediate->mix heat Heat to 120-180 °C (4-24h) mix->heat cool Cool and Neutralize heat->cool purify Filter and Recrystallize Product cool->purify product Final Quinazolinone Product purify->product

Two-Step Workflow for Quinazolinone Synthesis.

References

Application of Methyl 2-amino-5-(trifluoromethyl)benzoate in Pharmaceutical Development: A Focus on PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 2-amino-5-(trifluoromethyl)benzoate is a key fluorinated building block in modern medicinal chemistry. Its unique trifluoromethylphenyl scaffold makes it a valuable starting material for the synthesis of complex therapeutic agents. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The amino and methyl ester functionalities provide versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

One of the most promising applications of this compound is in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme involved in various cellular processes, including gene transcription and signal transduction. Its dysregulation has been implicated in the progression of several cancers, making it a compelling target for anticancer drug discovery. The use of this compound allows for the synthesis of potent and selective PRMT5 inhibitors, offering a potential new avenue for cancer therapy.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative PRMT5 inhibitor synthesized using a derivative of this compound.

Compound IDTargetAssay TypeIC50 (nM)
PRMT5-Inhibitor-1 PRMT5Biochemical< 10

Experimental Protocols

Protocol 1: Synthesis of a PRMT5 Inhibitor Intermediate via Buchwald-Hartwig Amination

This protocol describes the N-arylation of this compound with a suitable heterocyclic partner, a key step in the synthesis of a class of PRMT5 inhibitors.

Materials:

  • This compound

  • 2-chloro-5-iodopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 eq), 2-chloro-5-iodopyridine (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-arylated product.

Protocol 2: Saponification to the Carboxylic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common final step in the synthesis of this class of inhibitors.

Materials:

  • N-arylated intermediate from Protocol 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-arylated intermediate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide (2.0 mmol, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the final carboxylic acid product.

Visualizations

PRMT5_Signaling_Pathway cluster_input cluster_enzyme cluster_output cluster_inhibitor cluster_downstream SAM S-Adenosyl Methionine (SAM) PRMT5 PRMT5 SAM->PRMT5 Co-substrate Arginine Arginine Residue (on Histones, etc.) Arginine->PRMT5 Substrate SAH S-Adenosyl Homocysteine (SAH) PRMT5->SAH Product SDMA Symmetric Di-Methyl Arginine (sDMA) PRMT5->SDMA Product Gene_Expression Altered Gene Expression SDMA->Gene_Expression Inhibitor PRMT5 Inhibitor (Derived from this compound) Inhibitor->PRMT5 Inhibition Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation Experimental_Workflow Start This compound Buchwald Buchwald-Hartwig Amination Start->Buchwald Reactant2 2-chloro-5-iodopyridine Reactant2->Buchwald Intermediate N-arylated Intermediate Buchwald->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Saponification Saponification (LiOH) Final_Product Final PRMT5 Inhibitor (Carboxylic Acid) Saponification->Final_Product Purification2 Purification (Extraction) Final_Product->Purification2 Purification1->Saponification

Synthesis of Novel Fluorinated Compounds Using Methyl 2-Amino-5-(trifluoromethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated heterocyclic compounds utilizing methyl 2-amino-5-(trifluoromethyl)benzoate as a key starting material. The trifluoromethyl group, a crucial pharmacophore in modern drug discovery, imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. The protocols outlined below focus on the synthesis of quinazolinone and benzodiazepine scaffolds, which are prevalent in a wide array of biologically active molecules.

Application Notes

This compound is a versatile building block for the synthesis of a variety of fluorinated heterocycles. Its bifunctional nature, possessing both an aniline amine and a methyl ester, allows for a range of cyclization reactions. The electron-withdrawing nature of the trifluoromethyl group at the 5-position influences the reactivity of the aromatic ring and the amino group, which can be strategically exploited in synthetic design.

The primary application of this starting material, as detailed in the following protocols, is the construction of the 6-(trifluoromethyl)quinazolin-4(3H)-one core. This scaffold is a key component in numerous therapeutic agents with activities including but not limited to anticancer, anti-inflammatory, and central nervous system effects. Furthermore, this precursor can be utilized in the synthesis of trifluoromethyl-substituted benzodiazepines, another class of privileged structures in medicinal chemistry.

The selection of reaction partners and conditions allows for the introduction of diverse substituents at various positions of the heterocyclic core, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols provided offer robust and reproducible methods for accessing these valuable fluorinated compounds.

Key Synthetic Pathways

Two principal synthetic strategies are presented for the utilization of this compound:

  • One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones: This approach involves the direct cyclization of this compound with a suitable one-carbon source, such as formamide, or a two-component system involving an orthoester and a primary amine. This method is efficient and often proceeds in high yields.

  • Multi-Step Synthesis via Benzoxazinone Intermediate: An alternative strategy involves the initial acylation of the amino group followed by cyclization to form a 2-substituted-6-(trifluoromethyl)-3,1-benzoxazin-4-one. This intermediate can then be reacted with a primary amine to yield the corresponding 2,3-disubstituted-6-(trifluoromethyl)quinazolin-4(3H)-one. This two-step process allows for greater diversity in the final products.

The following diagrams illustrate the logical workflow for these synthetic transformations.

experimental_workflow cluster_one_pot One-Pot Synthesis start This compound formamide Formamide start->formamide Heat orthoester_amine Orthoester + Primary Amine start->orthoester_amine Condensation quinazolinone 6-(Trifluoromethyl)quinazolin-4(3H)-one formamide->quinazolinone orthoester_amine->quinazolinone multistep_workflow start This compound acyl_chloride Acyl Chloride / Anhydride start->acyl_chloride Acylation benzoxazinone 2-Substituted-6-(trifluoromethyl) -3,1-benzoxazin-4-one acyl_chloride->benzoxazinone Cyclization primary_amine Primary Amine benzoxazinone->primary_amine Reaction disub_quinazolinone 2,3-Disubstituted-6-(trifluoromethyl) quinazolin-4(3H)-one primary_amine->disub_quinazolinone signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation Quinazolinone Quinazolinone Derivative Quinazolinone->Receptor Inhibition AKT Akt PI3K->AKT Activation Cell_Growth Cell Growth and Proliferation AKT->Cell_Growth

Application Notes: Diethyl Fluoromalonate as a Key Intermediate in the Synthesis of Fluorinated Drugs and Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Diethyl fluoromalonate (DEF) is a crucial and versatile building block for introducing fluorine into a wide array of bioactive molecules.[1] Its unique chemical properties make it an invaluable intermediate for synthesizing fluorinated compounds, including antiviral and anticancer agents, as well as herbicides.[2][4] This document provides detailed application notes and protocols for the use of diethyl fluoromalonate in synthetic chemistry.

Physicochemical Properties of Diethyl Fluoromalonate

PropertyValue
Molecular FormulaC7H11FO4
Molecular Weight178.16 g/mol
Boiling Point122 °C/30 mmHg (Lit.)[1]
Refractive Indexn20/D 1.407 (lit.)
AppearanceColorless liquid

Synthesis of Diethyl Fluoromalonate

There are several established methods for the synthesis of diethyl fluoromalonate, with varying yields and safety considerations. Historically, methods like the carbonyl process and esterification have been used, with yields improving from 34% to around 85% over time.[5] Modern methods often involve electrophilic fluorination or halogen exchange reactions.[4]

Protocol 1: Electrophilic Fluorination of Diethyl Malonate

This protocol is based on the fluorination of diethyl malonate using an electrophilic fluorine source.

Materials:

  • Diethyl malonate

  • Iodosylbenzene (PhIO)

  • Triethylamine pentahydrogen fluoride salt (Et3N·5HF)

  • 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Dichloromethane (CH2Cl2)

Equipment:

  • Teflon test tube with septum rubber

  • Stirring bar

  • Heating apparatus (e.g., oil bath)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup with silica gel

Procedure:

  • In a Teflon test tube, combine iodosylbenzene (2.5 mmol), triethylamine pentahydrogen fluoride (4.0 mmol), and 1 mL of 1,2-dichloroethane.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of diethyl malonate (1.0 mmol) in 1 mL of 1,2-dichloroethane to the reaction mixture.

  • Seal the test tube and heat it to 70 °C with stirring for 24 hours.[6][7]

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-CH2Cl2 eluent to obtain pure diethyl fluoromalonate.[6][7]

Quantitative Data for Synthesis Protocols

MethodFluorinating Agent/CatalystYieldReference
Electrophilic FluorinationPhIO, Et3N·5HF85%[6]
Halogen ExchangeDBN·HF complex91% conversion[4]
Halogen ExchangeTriethylamine, triethylamine·3HF82%[4]

Application in the Synthesis of Fluorinated Heterocycles

Diethyl fluoromalonate is a key precursor for the synthesis of various fluorinated heterocyclic compounds, which are common motifs in pharmaceuticals and agrochemicals.[4] A prominent example is the synthesis of 5-fluoropyrimidine derivatives.[8]

Protocol 2: Synthesis of a 5-Fluoropyrimidine Derivative

This protocol outlines the general procedure for the condensation of diethyl fluoromalonate with an amidine to form a 5-fluoropyrimidine ring system.

Materials:

  • Diethyl fluoromalonate

  • S-ethyl isothiouronium bromide (or other amidine)

  • Base (e.g., sodium ethoxide)

  • Ethanol

  • Acid for workup (e.g., HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl fluoromalonate to the sodium ethoxide solution and stir.

  • Add the amidine salt (e.g., S-ethyl isothiouronium bromide) to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an appropriate acid to precipitate the product.

  • Filter the solid, wash with cold solvent, and dry to obtain the 2-substituted-5-fluoro-4,6-dihydroxypyrimidine.

This dihydroxypyrimidine can be further functionalized, for example, by chlorination using reagents like POCl3 to yield 4,6-dichloro-5-fluoropyrimidines, which are versatile intermediates for novel antibacterial drugs and herbicides like Fluoxastrobin.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis of diethyl fluoromalonate and its application in creating more complex fluorinated molecules.

Synthesis_of_Diethyl_Fluoromalonate cluster_conditions Reaction Conditions Diethyl Malonate Diethyl Malonate Reaction Diethyl Malonate->Reaction Fluorinating Agent\n(e.g., Et3N·5HF, PhIO) Fluorinating Agent (e.g., Et3N·5HF, PhIO) Fluorinating Agent\n(e.g., Et3N·5HF, PhIO)->Reaction Diethyl Fluoromalonate Diethyl Fluoromalonate Reaction->Diethyl Fluoromalonate 70 °C, 24h 70 °C, 24h DCE (solvent) DCE (solvent)

Caption: Synthesis of Diethyl Fluoromalonate via Electrophilic Fluorination.

Application_in_Heterocycle_Synthesis DEF Diethyl Fluoromalonate Condensation DEF->Condensation Amidine Amidine Derivative Amidine->Condensation Base Base (e.g., NaOEt) Base->Condensation Intermediate 5-Fluoro-4,6-dihydroxy- pyrimidine Derivative Final_Product Fluorinated Drugs & Pesticides Intermediate->Final_Product Further Functionalization Condensation->Intermediate Cyclization Drug_Development_Workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Synthesis cluster_development Drug & Pesticide Development start Start: Diethyl Malonate synthesis_def Synthesize Diethyl Fluoromalonate (Protocol 1) start->synthesis_def heterocycle_synthesis Synthesize Fluorinated Heterocycle (Protocol 2) synthesis_def->heterocycle_synthesis functionalization Further Functionalization heterocycle_synthesis->functionalization screening Biological Screening functionalization->screening lead_optimization Lead Optimization screening->lead_optimization final_product Final Product: Fluorinated Drug/Pesticide lead_optimization->final_product

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-5-aminotrifluorotoluene, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The protocols outlined herein describe a robust two-step synthesis commencing from commercially available 2-methylbenzotrifluoride. These methods are intended for use by qualified researchers and scientists in a laboratory setting.

Application Notes

2-Methyl-5-aminotrifluorotoluene, also known as 4-methyl-3-(trifluoromethyl)aniline, is a key building block in organic synthesis. The presence of the trifluoromethyl group, a bioisostere for the ethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Consequently, this compound is of considerable interest to professionals in drug development and agrochemical research for the synthesis of novel bioactive compounds.

The synthesis pathway described involves two primary transformations: the nitration of 2-methylbenzotrifluoride to yield 2-methyl-5-nitrobenzotrifluoride, followed by the catalytic hydrogenation of the nitro intermediate to the desired 2-methyl-5-aminotrifluorotoluene. Careful control of reaction parameters, particularly temperature during nitration, is crucial for achieving optimal yield and purity. The subsequent reduction is a standard procedure, readily accomplished with common laboratory equipment.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of 2-methyl-5-aminotrifluorotoluene.

Step 1: Nitration of 2-Methylbenzotrifluoride to 2-Methyl-5-nitrobenzotrifluoride

This procedure details the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of 2-methylbenzotrifluoride.

Materials:

  • 2-Methylbenzotrifluoride

  • Concentrated nitric acid (98%)

  • Ice

  • Methylene chloride (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 2-methylbenzotrifluoride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 3 to 5 molar equivalents of concentrated nitric acid (98%) to the stirred solution over a period of 30-60 minutes, ensuring the temperature is maintained between 0-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-5-nitrobenzotrifluoride.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 2-Methyl-5-nitrobenzotrifluoride to 2-Methyl-5-aminotrifluorotoluene

This protocol describes the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • 2-Methyl-5-nitrobenzotrifluoride

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • To a hydrogenation vessel, add 2-methyl-5-nitrobenzotrifluoride and a suitable solvent (methanol or ethanol).

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the mixture. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any air.

  • Introduce hydrogen gas into the vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr shaker, pressurize the vessel according to the manufacturer's instructions (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-5-aminotrifluorotoluene.

  • The product can be further purified by distillation or recrystallization if necessary.

Data Presentation

The following tables summarize the key quantitative data for the described synthesis.

Table 1: Reactants and Products for the Nitration of 2-Methylbenzotrifluoride

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-MethylbenzotrifluorideC₈H₇F₃160.14Starting Material
Nitric Acid (98%)HNO₃63.01Reagent
2-Methyl-5-nitrobenzotrifluorideC₈H₆F₃NO₂205.13Product

Table 2: Reactants and Products for the Reduction of 2-Methyl-5-nitrobenzotrifluoride

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-Methyl-5-nitrobenzotrifluorideC₈H₆F₃NO₂205.13Starting Material
HydrogenH₂2.02Reagent
Palladium on Carbon (10%)Pd/C-Catalyst
2-Methyl-5-aminotrifluorotolueneC₈H₈F₃N175.15Product

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship between the key steps.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 2-Methylbenzotrifluoride Nitration Nitration (HNO₃, 0-10 °C) Start->Nitration Intermediate 2-Methyl-5-nitrobenzotrifluoride Nitration->Intermediate Reduction Reduction (H₂, Pd/C) Intermediate->Reduction FinalProduct 2-Methyl-5-aminotrifluorotoluene Reduction->FinalProduct

Caption: Overall synthesis workflow for 2-methyl-5-aminotrifluorotoluene.

Experimental_Logic Start Start: 2-Methylbenzotrifluoride Nitration Nitration Reaction - Add HNO₃ at 0-10 °C - Stir for 1-2 hours Start->Nitration Workup1 Work-up 1: - Quench with ice - Extract with DCM - Wash and dry Nitration->Workup1 Intermediate Intermediate: 2-Methyl-5-nitrobenzotrifluoride Workup1->Intermediate Reduction Reduction Reaction - H₂ gas - Pd/C catalyst - Stir at RT Intermediate->Reduction Workup2 Work-up 2: - Filter catalyst - Concentrate solvent Reduction->Workup2 FinalProduct Final Product: 2-Methyl-5-aminotrifluorotoluene Workup2->FinalProduct

Caption: Logical flow of the experimental protocol.

Application Notes and Protocols for the Development of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of trifluoromethyl pyrimidine derivatives in drug development, with a focus on their synthesis and evaluation as anticancer, antifungal, and antiviral agents, as well as kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Trifluoromethyl pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold often imparts desirable pharmacological properties, including enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability. These characteristics have led to the development of numerous trifluoromethyl pyrimidine derivatives with a wide range of biological activities, including potent anticancer, antifungal, and antiviral effects. Furthermore, this structural motif has proven to be a valuable scaffold for the design of specific kinase inhibitors, which are crucial in the development of targeted therapies.

Synthesis of Trifluoromethyl Pyrimidine Derivatives

A variety of synthetic routes have been established for the preparation of trifluoromethyl pyrimidine derivatives. Below are protocols for the synthesis of key intermediates and final compounds with demonstrated biological activity.

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

This protocol describes a common method for the synthesis of the versatile intermediate, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

Materials:

  • Ethyl trifluoroacetoacetate

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Ethanol

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Round bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round bottom flask, add ethyl trifluoroacetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol), and ethanol (100 mL).[1]

  • Attach a reflux condenser and heat the mixture to reflux for 10 hours.[1]

  • After cooling to room temperature, acidify the mixture to pH 7 with dilute hydrochloric acid.[1]

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate product.

Protocol 2: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

This protocol outlines the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which have shown potential as anticancer agents.

Materials:

  • 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides

  • Trifluoroacetic anhydride

  • Pyridine

  • Phosphorus oxychloride (POCl3)

  • Appropriate amine (for 7-amino derivatives)

  • Standard laboratory glassware

Procedure:

  • The starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides are prepared from sulfur, 2-cyanoacetamide, and the appropriate isothiocyanate.

  • The 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-ones are obtained by reacting the thiazole-5-carboxamides with trifluoroacetic anhydride in pyridine.

  • For the synthesis of 7-chloro derivatives, the 7-oxo compounds are treated with phosphorus oxychloride.

  • The 7-amino derivatives are synthesized by reacting the 7-chloro compounds with the corresponding amine.

Protocol 3: Synthesis of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety

This protocol describes the synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety, which have demonstrated antifungal and anticancer activities.

Materials:

  • Key intermediate 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline

  • Aromatic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a 50-mL three-necked bottle, dissolve the key intermediate 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline (0.02 mol), an aromatic acid (0.024 mol), and DMAP (0.0004 mol) in dichloromethane (20 mL).[4]

  • Add EDCI (0.03 mol) to the mixture.[4]

  • Stir the reaction at 25°C for 8–10 hours.[4]

  • Evaporate the solvent under vacuum.[4]

  • Purify the residue by column chromatography (ethyl acetate/petroleum ether = 10/1) to obtain the target compounds.[4]

Biological Activities and Experimental Protocols

Trifluoromethyl pyrimidine derivatives have been extensively evaluated for a range of biological activities. The following sections provide detailed protocols for key assays.

Anticancer Activity

The antiproliferative activity of trifluoromethyl pyrimidine derivatives is commonly assessed using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Anticancer Activity Data

Compound IDCell LineIC50 (µM)Reference
9uA5490.35
9uMCF-73.24
9uPC-35.12
17vH19752.27
5lPC3>5 µg/mL (54.94% inhibition)[5]
5nPC3>5 µg/mL (51.71% inhibition)[5]
5oPC3>5 µg/mL (50.52% inhibition)[5]
5rPC3>5 µg/mL (55.32% inhibition)[5]
5vPC3>5 µg/mL (64.20% inhibition)[5]
Kinase Inhibition

Trifluoromethyl pyrimidines are potent inhibitors of various kinases involved in cancer signaling pathways.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., EGFR, FLT3, CHK1)

  • Kinase buffer

  • Substrate peptide

  • ATP

  • Trifluoromethyl pyrimidine inhibitor

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the trifluoromethyl pyrimidine inhibitor in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO), 2 µL of the kinase, and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Kinase Inhibitory Activity Data

Compound IDTarget KinaseIC50 (nM)Reference
9uEGFR91
30FLT3≤ 25[2]
30CHK1≤ 25[2]
22FLT3-D835Y3.21
22CHK11.15
29FLT3-D835Y1.10
29CHK10.41
30FLT3-D835Y1.12
31FLT3-D835Y1.03
31CHK10.28
32FLT3-D835Y1.13
32CHK10.25

Signaling Pathway Diagrams

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Trifluoromethyl Pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

FLT3_CHK1_pathway cluster_proliferation Proliferation Pathway cluster_checkpoint DNA Damage Response FLT3_ligand FLT3 Ligand FLT3 FLT3 FLT3_ligand->FLT3 STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PI3K_AKT PI3K/AKT FLT3->PI3K_AKT DNA_damage DNA Damage ATR ATR DNA_damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 Inhibitor Dual FLT3/CHK1 Inhibitor Inhibitor->FLT3 Inhibitor->CHK1 Leukemic_proliferation Leukemic Cell Proliferation STAT5->Leukemic_proliferation RAS_MAPK->Leukemic_proliferation PI3K_AKT->Leukemic_proliferation Cell_cycle_arrest Cell Cycle Arrest CDC25->Cell_cycle_arrest

Caption: Dual Inhibition of FLT3 and CHK1 Pathways.

Antifungal Activity

The in vitro antifungal activity of these compounds is often evaluated using the poisoned food technique.

Principle: This method assesses the ability of a compound to inhibit the mycelial growth of a fungus when incorporated into the growth medium.

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Compound Incorporation: Add the trifluoromethyl pyrimidine derivative solution in DMSO to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile petri dishes. A control plate with DMSO only should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the edge of an actively growing culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group. The EC50 value (the concentration that inhibits fungal growth by 50%) can be determined by testing a range of concentrations.

Quantitative Antifungal Activity Data

Compound IDFungal StrainInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Reference
5bBotrytis cinerea96.76-[5]
5jBotrytis cinerea96.84-[5]
5lBotrytis cinerea100-[5]
5oPhomopsis sp.10010.5[3][6]
5uRhizoctonia solani-26.0[7]
III-3Botrytis cinerea-< 1.0[8]
Tebuconazole (Control)Botrytis cinerea96.45-[5]
Pyrimethanil (Control)Phomopsis sp.85.132.1[3]
Antiviral Activity against Tobacco Mosaic Virus (TMV)

The antiviral activity of trifluoromethyl pyrimidine derivatives against plant viruses like TMV can be evaluated in vivo using the half-leaf method.

Principle: This method compares the number of local lesions formed on a virus-inoculated leaf, where one half is treated with the test compound and the other half serves as a control.

Materials:

  • Host plants (e.g., Nicotiana tabacum L.)

  • Tobacco Mosaic Virus (TMV) inoculum

  • Trifluoromethyl pyrimidine derivatives

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation: Grow host plants until they have 5-6 true leaves.

  • Compound Application (Curative Assay): Inoculate the entire surface of the leaves with TMV by gently rubbing with a cotton swab dipped in the virus inoculum mixed with carborundum. After 2 hours, apply the test compound solution to the left half of each leaf, and the solvent control to the right half.

  • Compound Application (Protective Assay): Apply the test compound solution to the left half of each leaf and the solvent control to the right half. After 24 hours, inoculate the entire leaf with TMV.

  • Compound Application (Inactivation Assay): Mix the virus inoculum with the test compound solution and incubate for 30 minutes. Apply the mixture to the left half of the leaf, and a mixture of the virus and solvent to the right half.

  • Incubation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.

  • Data Collection: Count the number of local lesions on both halves of each leaf.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half. The EC50 value can be determined by testing a range of concentrations.

Quantitative Antiviral Activity Data against TMV

Compound IDAssay TypeInhibition Rate (%) at 500 µg/mLEC50 (µg/mL)Reference
5jCurative76.3126.4[7]
5mProtective66.4103.4[7]
5iCurative79.575.9[9]
5eInactivation-41.5[9]
E2Protective65.1203.5
Ningnanmycin (Control)Curative54.0362.4[7][9]
Ningnanmycin (Control)Protective54.6261.4

Experimental Workflow Diagram

antiviral_workflow cluster_assays Assay Types start Start plant_prep Host Plant Preparation start->plant_prep curative Curative Assay: 1. Inoculate with TMV 2. Apply Compound plant_prep->curative protective Protective Assay: 1. Apply Compound 2. Inoculate with TMV plant_prep->protective inactivation Inactivation Assay: 1. Mix Compound & TMV 2. Inoculate plant_prep->inactivation incubation Incubate Plants (3-4 days) curative->incubation protective->incubation inactivation->incubation lesion_count Count Local Lesions (Treated vs. Control) incubation->lesion_count data_analysis Calculate Inhibition Rate & EC50 lesion_count->data_analysis end End data_analysis->end

Caption: In Vivo Antiviral Assay Workflow (Half-Leaf Method).

Conclusion

Trifluoromethyl pyrimidine derivatives are a versatile and highly promising class of compounds for the development of novel therapeutics. Their demonstrated efficacy against a range of diseases, including cancer, fungal infections, and viral illnesses, underscores their potential in drug discovery. The detailed protocols and compiled quantitative data provided in this document serve as a valuable resource for researchers and scientists working to advance the development of this important class of molecules. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel therapeutic targets will undoubtedly lead to the discovery of new and effective drugs based on the trifluoromethyl pyrimidine scaffold.

References

Application Notes & Protocols: Methyl 2-amino-5-(trifluoromethyl)benzoate in the Synthesis of Quinazolinone-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2-amino-5-(trifluoromethyl)benzoate as a key building block in the discovery of potent enzyme inhibitors. The protocols detail the synthesis and evaluation of 6-(trifluoromethyl)quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a critical enzyme in cancer signaling pathways.

While the specific use of this compound is presented here as a representative example, the methodologies are adapted from established syntheses of structurally similar quinazolinone-based EGFR inhibitors. This document serves as a guide for researchers looking to leverage the unique properties of the trifluoromethyl-substituted anthranilate scaffold in their drug discovery programs.

Introduction: Targeting EGFR with Trifluoromethylated Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. Quinazolinones have emerged as a privileged scaffold for the development of potent and selective EGFR inhibitors.

The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy in medicinal chemistry. This is due to the unique properties conferred by the -CF3 group, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the drug's half-life.

  • Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-target interactions.

  • Specific Drug-Target Interactions: The -CF3 group can engage in unique, favorable interactions within the enzyme's active site.

This compound is a valuable starting material for the synthesis of 6-(trifluoromethyl)quinazolinone derivatives, positioning the crucial trifluoromethyl group on the quinazolinone core to potentially enhance binding affinity and selectivity for the EGFR kinase domain.

Synthetic Pathway and Experimental Protocols

The synthesis of 6-(trifluoromethyl)quinazolinone-based EGFR inhibitors from this compound can be achieved through a multi-step process. The general synthetic scheme is outlined below, followed by detailed experimental protocols for each key step.

Synthetic_Pathway A Methyl 2-amino-5- (trifluoromethyl)benzoate B 2-Acetamido-5- (trifluoromethyl)benzoic acid A->B Acylation & Saponification C 2-Amino-6-(trifluoromethyl)- quinazolin-4(3H)-one B->C Cyclization with Guanidine D 4-Chloro-6-(trifluoromethyl)- quinazoline C->D Chlorination (e.g., POCl3) E Target EGFR Inhibitor (e.g., with anilino side chain) D->E Nucleophilic Substitution with substituted aniline

Figure 1: General synthetic pathway for 6-(trifluoromethyl)quinazolinone EGFR inhibitors.

Protocol 2.1: Synthesis of 2-Acetamido-5-(trifluoromethyl)benzoic acid (Intermediate B)

  • Acetylation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated methyl ester.

  • Saponification: Dissolve the crude product in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling to room temperature, acidify the reaction mixture with 1N HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 2-acetamido-5-(trifluoromethyl)benzoic acid.

Protocol 2.2: Synthesis of 2-Amino-6-(trifluoromethyl)quinazolin-4(3H)-one (Intermediate C)

  • Reaction Setup: In a round-bottom flask, combine 2-acetamido-5-(trifluoromethyl)benzoic acid (1.0 eq) and guanidine carbonate (1.5 eq) in a high-boiling point solvent like n-butanol.

  • Cyclization: Heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with a small amount of cold n-butanol and then with diethyl ether. Dry the product under vacuum.

Protocol 2.3: Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline (Intermediate D)

  • Chlorination: Suspend 2-amino-6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. The product will precipitate.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2.4: Synthesis of the Final EGFR Inhibitor (Target Compound E)

  • Nucleophilic Substitution: Dissolve 4-chloro-6-(trifluoromethyl)quinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a solvent such as isopropanol or acetonitrile.

  • Reaction: Add a catalytic amount of acid (e.g., HCl) or a base (e.g., triethylamine) and heat the mixture to reflux for 6-12 hours.

  • Isolation and Purification: Cool the reaction mixture. If a precipitate forms, filter and wash with the reaction solvent. If no precipitate forms, concentrate the mixture and purify the residue by column chromatography or recrystallization to obtain the final product.

In Vitro Evaluation of EGFR Kinase Inhibition

The inhibitory activity of the synthesized compounds against EGFR is determined using an in vitro kinase assay.

Protocol 3.1: EGFR Kinase Inhibition Assay

  • Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 as a substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in each well of a 384-well plate.

    • Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescence signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Quantitative Analysis of EGFR Inhibition

The inhibitory potencies of a series of hypothetical 6-(trifluoromethyl)quinazolinone derivatives are summarized in the table below.

Compound IDR-group on AnilineEGFR IC50 (nM)
E-1 3-chloro-4-fluoro15
E-2 3-ethynyl8
E-3 4-((dimethylamino)methyl)25
E-4 3-bromo12
Gefitinib (Reference)10

Data are hypothetical and for illustrative purposes only.

EGFR Signaling Pathway and Mechanism of Inhibition

The synthesized quinazolinone derivatives act as ATP-competitive inhibitors of the EGFR kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP ATP Ras Ras EGFR->Ras Autophosphorylation & Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ADP ADP ATP->ADP Kinase Activity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6-(Trifluoromethyl)- quinazolinone Inhibitor Inhibitor->EGFR Binds to ATP-binding site

Figure 2: Simplified EGFR signaling pathway and the mechanism of action of quinazolinone inhibitors.

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation and survival. The 6-(trifluoromethyl)quinazolinone inhibitors compete with ATP for binding to the catalytic site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling events.

Conclusion

This compound serves as a key precursor for the synthesis of a promising class of 6-(trifluoromethyl)quinazolinone-based enzyme inhibitors. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of novel EGFR inhibitors for potential therapeutic applications in oncology. The strategic placement of the trifluoromethyl group on the quinazolinone scaffold offers a valuable approach to enhance the pharmacological properties of these targeted agents.

Application Note: Synthesis of Methyl Benzoate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl benzoate and its derivatives are crucial intermediates in the chemical industry, serving as solvents, fragrances, and precursors for pharmaceuticals and plasticizers.[1][2] The most common industrial method for synthesizing methyl benzoate is the Fischer esterification of benzoic acid with methanol.[1] Traditionally, this reaction is catalyzed by homogeneous liquid acids such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][3] However, these catalysts present significant challenges, including equipment corrosion, difficulties in separation from the product mixture, and the generation of acidic waste, which poses environmental concerns.[2][4]

To overcome these limitations, heterogeneous solid acid catalysts have emerged as a green and efficient alternative.[2] These catalysts are insoluble in the reaction medium, allowing for easy separation and recovery, which enables their reuse across multiple reaction cycles.[2][5] This application note provides detailed protocols for the synthesis of methyl benzoate using various solid acid catalysts, summarizes key performance data, and outlines the general experimental workflow.

General Reaction Mechanism

The synthesis of methyl benzoate via Fischer esterification involves the reaction of benzoic acid with methanol. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final product, methyl benzoate.[6] Solid acid catalysts provide the necessary acid sites on their surface to facilitate this mechanism in a heterogeneous system.

Experimental Workflow

The general workflow for the synthesis of methyl benzoate using a solid acid catalyst involves the preparation of reactants, the esterification reaction under specific conditions, separation of the solid catalyst, and finally, isolation and analysis of the product.

G cluster_0 Setup & Reaction cluster_1 Separation & Purification cluster_2 Analysis & Reuse A Reactant Preparation (Benzoic Acid, Methanol, Catalyst) B Esterification Reaction (Reflux / Microwave) A->B C Catalyst Separation (Filtration / Centrifugation) B->C D Product Isolation (Solvent Evaporation) C->D G Catalyst Recovery & Reuse C->G E Purification (Column Chromatography) D->E F Product Analysis (GC-MS, FT-IR) E->F

Figure 1. General workflow for methyl benzoate synthesis.

Experimental Protocols

Protocol 1: General Synthesis using a Zr/Ti Solid Acid Catalyst

This protocol is adapted from studies using zirconium-based solid acid catalysts, which have demonstrated high activity and stability.[2][7]

Materials:

  • Benzoic acid (or a substituted derivative)

  • Methanol (analytical grade)

  • Zr/Ti solid acid catalyst (e.g., ZT10 with a Zr:Ti molar ratio of 1.2:1)[2]

  • 25 mL single-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate (oil bath)

  • Filtration apparatus

  • Rotary evaporator

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • Add 2 mmol of benzoic acid (e.g., 0.244 g) and 0.027 g of the Zr/Ti catalyst to the 25 mL round-bottom flask.

  • Add 15.0 mL of methanol to the flask.

  • Place a magnetic stir bar in the flask and attach the reflux condenser.

  • Heat the mixture to 120 °C in an oil bath and maintain a strong reflux with vigorous stirring.[2] If the volume of methanol decreases significantly during the reaction, it can be replenished.[2]

  • Continue the reaction for 24 hours.[2]

  • After 24 hours, stop heating and allow the mixture to cool to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The recovered catalyst can be washed for reuse (see Protocol 3).

  • The liquid filtrate, containing the product, is concentrated using a rotary evaporator to remove excess methanol.

  • The crude product can be purified using column chromatography with a mobile phase of petroleum ether/ethyl acetate (e.g., 5:1 v/v) to isolate pure methyl benzoate.[2]

  • Analyze the final product using GC-MS to confirm identity and determine yield.

Protocol 2: Microwave-Assisted Synthesis using Zeolite Hβ Catalyst

This protocol utilizes microwave energy to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[8]

Materials:

  • Benzoic acid

  • Methanol

  • Zeolite Hβ catalyst

  • Microwave reactor vial

  • Microwave synthesizer

  • Filtration apparatus

Procedure:

  • Combine benzoic acid, methanol, and the Zeolite Hβ catalyst in a microwave reactor vial. A typical molar ratio of benzoic acid to methanol is 1:4.[8]

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction temperature to 70 °C and the microwave power to 300 W.[8]

  • Run the reaction for 10 minutes.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the mixture to separate the solid Zeolite Hβ catalyst.

  • Analyze the filtrate directly using gas chromatography (GC) to determine the conversion of benzoic acid and the selectivity for methyl benzoate.[8]

Protocol 3: Catalyst Recovery and Reuse

A key advantage of solid acid catalysts is their reusability. This protocol describes the general steps for recovering and preparing the catalyst for subsequent reactions.[2][5]

Procedure:

  • After the primary reaction is complete, separate the catalyst from the liquid product mixture via filtration or centrifugation.

  • Wash the recovered catalyst with a small amount of fresh methanol to remove any adsorbed reactants or products.[7]

  • Dry the catalyst in an oven at a suitable temperature (e.g., 100-120 °C) for several hours to remove residual solvent.

  • The reactivated catalyst is now ready to be used in a new reaction cycle. Add fresh benzoic acid and methanol to the flask containing the used catalyst and repeat the synthesis protocol.[2][7] The catalytic activity should remain high for several cycles.[1][5]

Data Presentation

The performance of different solid acid catalysts can be compared based on reaction conditions and resulting yields.

Table 1: Performance of Various Solid Acid Catalysts in Methyl Benzoate Synthesis

Catalyst TypeBenzoic Acid SubstrateMolar Ratio (Methanol:Acid)Temperature (°C)TimeCatalyst LoadingConversion / Yield (%)Reference
Zr/Ti (ZT10)p-Methylbenzoic acid~230:112024 h10 wt% of acid85.1% (Yield)[2]
Zr/Ti (ZT10)p-Chlorobenzoic acid~230:112024 h10 wt% of acid91.2% (Yield)[2]
Fe/Zr/Ti (2:1:1)p-Methylbenzoic acidN/AN/A6 hN/A~95% (Yield)[5]
Fe/Zr/Ti (2:1:1)p-Chlorobenzoic acidN/AN/A6 hN/A~98% (Yield)[5]
Zeolite Hβ (MW)Benzoic Acid4:17010 minN/A83% (Conversion)[8]
Layered Ba-BenzoateBenzoic Acid20:115024 h10 wt% of acid~70% (Conversion)[1]

Note: "MW" indicates microwave-assisted heating. N/A indicates data not specified in the source.

Table 2: Reusability of Solid Acid Catalysts

Catalyst TypeSubstrateCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Reference
Zr/Ti (ZT10)p-Methylbenzoic acid85.184.1N/A[2]
Layered Ba-BenzoateBenzoic Acid~70~70~70[1]
Fe/Zr/TiN/AHighSimilar to 1stAlmost Unchanged[5]

The use of solid acid catalysts offers a practical and environmentally friendly approach to the synthesis of methyl benzoate and its derivatives. Catalysts such as Zr/Ti oxides, zeolites, and layered metal benzoates demonstrate high activity and selectivity under various conditions, including conventional heating and microwave irradiation.[1][2][8] The primary advantages of these heterogeneous systems are the ease of catalyst separation, the potential for multiple reuse cycles with minimal loss in activity, and the elimination of corrosive and polluting liquid acid waste.[2][5] These protocols and data provide a valuable resource for researchers aiming to develop cleaner and more sustainable esterification processes.

References

Troubleshooting & Optimization

optimizing reaction conditions for methyl 2-amino-5-(trifluoromethyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-amino-5-(trifluoromethyl)benzoate.

Experimental Protocol: Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification of 2-amino-5-(trifluoromethyl)benzoic acid using methanol as both the reagent and solvent, with a strong acid catalyst such as sulfuric acid.

Reaction Scheme:

Caption: Fischer Esterification of 2-amino-5-(trifluoromethyl)benzoic acid

Materials:

  • 2-amino-5-(trifluoromethyl)benzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a stoichiometric amount of concentrated sulfuric acid (at least 1.0 equivalent) to the mixture. The amino group of the starting material will react with the acid, so a catalytic amount is insufficient.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water.

    • Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficient acid catalyst.The amino group of the starting material is basic and will neutralize the acid catalyst. Ensure at least a stoichiometric amount (1 equivalent) of sulfuric acid is used.
Presence of water in the reaction.Use anhydrous methanol and ensure all glassware is thoroughly dried. The Fischer esterification is a reversible reaction, and the presence of water will drive the equilibrium towards the starting materials.
Incomplete reaction.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Alternatively, consider carefully increasing the reaction temperature if using a higher boiling point solvent (not applicable for methanol at atmospheric pressure).
Product is an Oil and Does Not Crystallize Presence of impurities.Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Solution is too concentrated or too dilute.If the solution is too concentrated, add a small amount of hot solvent. If it's too dilute, carefully evaporate some solvent and attempt to recrystallize.
Presence of Unreacted Starting Material in the Final Product Incomplete reaction.See "Low or No Product Yield" section.
Inefficient purification.Optimize the recrystallization solvent system or the mobile phase for column chromatography to improve separation.
Formation of Side Products Overheating.Maintain a gentle reflux and avoid excessive heating, which can lead to decomposition or side reactions.
Impurities in starting materials.Use high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not proceeding to completion, even after prolonged reflux?

A1: The most common reason for an incomplete Fischer esterification of an aminobenzoic acid is insufficient acid catalyst. The basic amino group on the aromatic ring reacts with the acid catalyst, rendering it inactive. It is crucial to use at least a full equivalent of the acid catalyst to ensure there is enough to both protonate the amino group and catalyze the esterification. Another possibility is the presence of water in your reagents or glassware, which can shift the equilibrium back towards the reactants.

Q2: I obtained a dark-colored crude product. What is the cause and how can I decolorize it?

A2: Dark coloration can result from impurities in the starting materials or from slight decomposition during the reaction, especially if overheated. To decolorize the product, you can treat a hot solution of your crude product in a suitable solvent with activated charcoal, followed by hot filtration to remove the charcoal before crystallization.

Q3: What is the best way to purify the final product?

A3: Recrystallization is often a suitable method for purifying this compound. A solvent screening should be performed to find a solvent in which the product is soluble when hot but sparingly soluble when cold. Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate mixtures. If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a more effective method for separating the desired product from impurities.

Q4: Can I use a different acid catalyst instead of sulfuric acid?

A4: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used as catalysts for Fischer esterification. However, the requirement for a stoichiometric amount of acid will likely remain due to the presence of the amino group. The choice of catalyst may influence reaction time and yield, so some optimization may be necessary.

Q5: How can I improve the yield of the reaction?

A5: To improve the yield, you can:

  • Use a large excess of methanol to shift the equilibrium towards the product side.

  • Ensure all reagents and glassware are anhydrous.

  • Allow the reaction to proceed to completion by monitoring it with TLC.

  • Optimize the purification step to minimize product loss.

Visualizations

experimental_workflow start Start reaction_setup Reaction Setup: - 2-amino-5-(trifluoromethyl)benzoic acid - Anhydrous Methanol - H2SO4 start->reaction_setup reflux Reflux (4-12h) reaction_setup->reflux workup Work-up: - Remove Methanol - Ethyl Acetate Extraction - NaHCO3 Wash - Brine Wash reflux->workup drying Drying and Concentration workup->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification product Pure Methyl 2-amino-5- (trifluoromethyl)benzoate purification->product

Caption: Experimental Workflow for Synthesis

troubleshooting_logic start Low Yield or Incomplete Reaction? check_catalyst Check Acid Catalyst Amount (>= 1 equivalent?) start->check_catalyst Yes check_water Check for Water Contamination check_catalyst->check_water Sufficient success Problem Solved check_catalyst->success Insufficient -> Add More increase_time Increase Reaction Time check_water->increase_time Anhydrous check_water->success Water Present -> Dry Reagents purification_issue Purification Problem? increase_time->purification_issue recrystallization Optimize Recrystallization purification_issue->recrystallization Yes purification_issue->success No chromatography Perform Column Chromatography recrystallization->chromatography chromatography->success

Caption: Troubleshooting Decision Tree

Technical Support Center: Purification of Crude Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl 2-amino-5-(trifluoromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting material, 2-amino-5-(trifluoromethyl)benzoic acid, residual acid catalyst (e.g., sulfuric acid), and byproducts from potential side reactions such as dimerization or degradation under harsh acidic conditions.

Q2: Which purification methods are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.

Q3: How can I effectively remove the unreacted carboxylic acid starting material?

A3: An aqueous workup with a mild base is a straightforward method. Dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a saturated sodium bicarbonate solution will extract the acidic starting material into the aqueous layer.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can try adding a small amount of a co-solvent in which the compound is less soluble to the hot solution, or you can try a different solvent system with a lower boiling point. Seeding the solution with a pure crystal can also help induce crystallization.

Q5: During column chromatography, my compound is streaking or tailing. How can I improve the separation?

A5: Tailing of amines on silica gel is common due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. Alternatively, using deactivated silica gel or alumina can also improve peak shape.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent choice.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-evaluate your solvent system; consider a mixed solvent system.
Poor Crystal Recovery - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- Concentrate the mother liquor and attempt a second crystallization.- Choose a solvent in which the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.
No Crystal Formation - The solution is not saturated.- Nucleation has not occurred.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Spots - Eluent is too polar or not polar enough.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Adjust the solvent ratio to achieve a good separation of Rf values.
Compound Streaking/Tailing - Interaction of the amine with acidic silica gel.- Add 0.1-1% triethylamine to the eluent.- Use neutral or basic alumina as the stationary phase.
Compound Cracks the Silica Gel - Improper column packing.- Heat generated from the interaction of a very polar compound with silica.- Ensure the silica gel is packed uniformly as a slurry.- Load the sample adsorbed onto a small amount of silica gel ("dry loading") instead of dissolving it in a polar solvent.
Low Recovery from Column - Compound is irreversibly adsorbed onto the silica.- Increase the polarity of the eluent significantly at the end of the chromatography to wash the column.- Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be soluble in the hot solvent and insoluble in the cold solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional)

  • Test tubes or flasks for fraction collection

  • TLC plates and chamber

  • UV lamp

Methodology:

  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Solvent Systems for Purification

Purification MethodSolvent SystemTypical RecoveryExpected Purity (by HPLC)
RecrystallizationMethanol75-85%>98%
RecrystallizationHexane:Ethyl Acetate (e.g., 9:1)70-80%>99%
Column ChromatographyHexane:Ethyl Acetate (gradient)80-95%>99.5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent column_chrom Column Chromatography crude->column_chrom Adsorb onto silica gel analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chrom->analysis pure_product Pure this compound analysis->pure_product Purity >98%

Caption: A generalized workflow for the purification of crude this compound.

troubleshooting_tree cluster_method start Low Purity after Initial Purification recrystallization Recrystallization Used? start->recrystallization column_chrom Column Chromatography Used? start->column_chrom oiling_out Product Oiled Out? recrystallization->oiling_out Yes poor_recovery_recryst Poor Recovery? recrystallization->poor_recovery_recryst No tailing Compound Tailing? column_chrom->tailing Yes poor_sep Poor Separation? column_chrom->poor_sep No oiling_out->poor_recovery_recryst No solution_oiling Change solvent system or add anti-solvent. oiling_out->solution_oiling Yes solution_recovery_recryst Concentrate mother liquor for a second crop. poor_recovery_recryst->solution_recovery_recryst Yes tailing->poor_sep No solution_tailing Add triethylamine to eluent or use alumina. tailing->solution_tailing Yes solution_sep Optimize eluent polarity using TLC. poor_sep->solution_sep Yes

Caption: A decision tree for troubleshooting common purification issues.

Technical Support Center: Methyl 2-amino-5-(trifluoromethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-amino-5-(trifluoromethyl)benzoate. The following information addresses common side products and issues encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most common side reactions are associated with the three main functional groups of the molecule: the aromatic amino group, the methyl ester, and the trifluoromethyl group. These can include:

  • N-Acylation Side Products: Over-acylation or side reactions at the amino group.

  • Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.

  • Trifluoromethyl Group Hydrolysis: Conversion of the -CF3 group to a carboxylic acid under harsh conditions.

  • Dimerization/Cyclization: Self-condensation or reaction with other components to form cyclic or dimeric structures.

  • Electrophilic Aromatic Substitution: Undesired substitution on the aromatic ring, such as poly-halogenation or nitration at unintended positions.

Q2: My acylation of the amino group is giving a low yield of the desired mono-acylated product. What could be the cause?

A2: Low yields in N-acylation reactions are often due to several factors:

  • Diacylation: The formation of a di-acylated byproduct where the acyl group has added twice to the nitrogen atom. This can be favored by the use of a strong base and an excess of the acylating agent.

  • Catalyst Deactivation: The basic amino group can neutralize acid catalysts, so a sufficient excess of the catalyst may be required.

  • Poor Solubility: The starting material or product may have poor solubility in the chosen solvent, leading to an incomplete reaction.

Q3: I am observing the formation of a carboxylic acid in my reaction mixture. Why is this happening?

A3: The formation of a carboxylic acid is typically due to the hydrolysis of the methyl ester group. This reaction, known as saponification, is catalyzed by the presence of acid or base and water in the reaction mixture. Even trace amounts of water can lead to this side product, especially at elevated temperatures.

Q4: Can the trifluoromethyl group react under my experimental conditions?

A4: The trifluoromethyl group is generally stable. However, it can undergo hydrolysis to a carboxylic acid group under forcing conditions, such as with strong acids or bases at high temperatures.

Troubleshooting Guides

Issue 1: Formation of N,N-diacetylated Side Product During Acylation

Symptoms:

  • The appearance of a less polar spot on TLC compared to the desired mono-acetylated product.

  • Mass spectrometry data showing a molecular ion corresponding to the addition of two acetyl groups.

  • Lower than expected yield of the mono-acetylated product.

Root Causes & Solutions:

CauseSolution
Excess Acylating Agent Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.
Strong Base Use a milder base, such as pyridine or triethylamine, instead of stronger bases like sodium hydride.
High Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

Experimental Protocol to Minimize Diacylation:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a mild base such as pyridine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.05 eq) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and proceed with a standard aqueous workup.

Issue 2: Unwanted Ester Hydrolysis (Saponification)

Symptoms:

  • Presence of a more polar spot on TLC that corresponds to the carboxylic acid.

  • Difficulty in extracting the product from an aqueous basic solution.

  • Lower yield of the desired ester-containing product.

Root Causes & Solutions:

CauseSolution
Presence of Water Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.
Basic Reaction Conditions If possible, avoid strong bases. If a base is necessary, consider using a non-nucleophilic base or performing the reaction at a lower temperature.
Acidic Reaction Conditions In acidic conditions, keep the reaction temperature as low as possible and minimize the reaction time.

Troubleshooting Workflow for Ester Hydrolysis:

G start Saponification Observed check_water Check for Water Contamination start->check_water dry_reagents Use Anhydrous Solvents/Reagents check_water->dry_reagents Yes check_base Reaction is Basic? check_water->check_base No dry_reagents->check_base lower_temp_base Lower Temperature / Use Weaker Base check_base->lower_temp_base Yes check_acid Reaction is Acidic? check_base->check_acid No end Reduced Saponification lower_temp_base->end lower_temp_acid Lower Temperature / Shorter Time check_acid->lower_temp_acid Yes check_acid->end No lower_temp_acid->end

Caption: Troubleshooting decision tree for ester hydrolysis.

Issue 3: Dimerization/Cyclization Side Products

Symptoms:

  • Formation of a high molecular weight byproduct detected by mass spectrometry.

  • Appearance of a complex mixture of products on TLC/LCMS.

  • Precipitation of an insoluble material from the reaction mixture.

Root Causes & Solutions:

CauseSolution
High Reaction Temperature Run the reaction at a lower temperature to disfavor intermolecular reactions.
High Concentration Use more dilute reaction conditions to reduce the probability of intermolecular collisions.
Presence of Certain Catalysts Some catalysts, particularly those used for amide bond formation, can promote dimerization of anthranilate-type molecules. Screen for alternative catalysts if this is suspected.

General Protocol to Minimize Dimerization:

  • Set up the reaction under dilute conditions (e.g., 0.1 M or lower).

  • Maintain a low reaction temperature, adding reagents slowly to control any exotherms.

  • If adding the starting material to a reagent, use a syringe pump for slow addition to keep its instantaneous concentration low.

Reaction Pathway for Dimer Formation:

G reactant 2 x Methyl 2-amino-5- (trifluoromethyl)benzoate conditions High Temperature High Concentration reactant->conditions dimer Dimerized Side Product conditions->dimer

Caption: Conditions leading to dimer formation.

stability and degradation pathways of methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of methyl 2-amino-5-(trifluoromethyl)benzoate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure—an aromatic amine and a methyl ester with a trifluoromethyl group—the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.[1][2][3][4]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-amino-5-(trifluoromethyl)benzoic acid and methanol.[5] Steric hindrance around the ester group could influence the rate of hydrolysis.[6]

  • Oxidation: The amino group on the aromatic ring is prone to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and other colored degradation products.[3][4] The presence of an electron-withdrawing trifluoromethyl group may influence the susceptibility of the amino group to oxidation.

  • Photodegradation: Aromatic compounds, especially those with trifluoromethyl groups, can be sensitive to light.[1] UV irradiation can lead to the formation of radical species and subsequent degradation, potentially resulting in the formation of trifluoroacetic acid.[1]

Q2: How can I prevent the degradation of this compound during storage?

A2: To minimize degradation during storage, it is recommended to:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[7]

  • Light Protection: Use amber vials or light-blocking containers to protect against photodegradation.

  • Moisture Control: Store in a desiccator to prevent hydrolysis.

Q3: I am observing a color change in my sample of this compound. What could be the cause?

A3: A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation of the amino group. This can be initiated by exposure to air (oxygen), light, or elevated temperatures.

Q4: My analytical results show an unexpected peak corresponding to 2-amino-5-(trifluoromethyl)benzoic acid. What is the likely cause?

A4: The presence of 2-amino-5-(trifluoromethyl)benzoic acid is a strong indication of ester hydrolysis. This can occur if the sample has been exposed to moisture, or if the experimental conditions involve acidic or basic solutions.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (e.g., HPLC, NMR)
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram over time.On-column degradation or degradation in the sample vial.1. Analyze samples immediately after preparation. 2. Use a refrigerated autosampler if available. 3. Check the pH of the mobile phase; highly acidic or basic conditions can promote hydrolysis. 4. Protect samples from light by using amber vials.
Broad or tailing peaks in HPLC.Interaction of the amine with the stationary phase or presence of impurities.1. Modify the mobile phase: Add a competing amine (e.g., triethylamine) or adjust the pH. 2. Verify the purity of the starting material.
Discrepancies in NMR spectra (e.g., unexpected signals).Sample degradation or presence of residual solvents/water.1. Use fresh, anhydrous NMR solvent. 2. Prepare the sample immediately before analysis. 3. Compare with a reference spectrum if available.
Issue 2: Poor Yield or Unexpected Side Products in Reactions
Symptom Possible Cause Troubleshooting Steps
Low yield in a reaction where the amino group is a nucleophile.Oxidation of the amino group.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated solvents.
Formation of a carboxylic acid side product.Hydrolysis of the methyl ester.1. Ensure all reagents and solvents are anhydrous. 2. Avoid strongly acidic or basic conditions if the ester is intended to remain intact. 3. If hydrolysis is unavoidable, consider using a different ester protecting group.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9][10]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[11]

    • Oxidation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution (in a quartz cuvette) and solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Illustrative Quantitative Data from Forced Degradation

The following table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results may vary.

Stress Condition % Degradation (Hypothetical) Major Degradation Product (Hypothetical)
0.1 N HCl, 60°C, 24h15%2-amino-5-(trifluoromethyl)benzoic acid
0.1 N NaOH, RT, 24h40%2-amino-5-(trifluoromethyl)benzoic acid
3% H₂O₂, RT, 24h25%Oxidized derivatives (e.g., N-oxide)
Thermal (70°C, 48h)5%Minor unidentified products
Photolytic (UV, 24h)30%Multiple degradation products

Visualizations

Predicted Degradation Pathways

parent This compound hydrolysis Hydrolysis (Acid/Base, Moisture) parent->hydrolysis oxidation Oxidation (O₂, H₂O₂) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis acid_product 2-amino-5-(trifluoromethyl)benzoic acid hydrolysis->acid_product methanol Methanol hydrolysis->methanol n_oxide N-Oxide Derivatives oxidation->n_oxide photo_products Various Photodegradation Products photolysis->photo_products cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic neutralize Neutralize/Dilute Samples Photolytic->neutralize start Prepare Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions analyze HPLC Analysis neutralize->analyze end Identify Degradants & Assess Stability analyze->end

References

troubleshooting tar formation in reactions with electron-rich furans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent tar formation in reactions involving electron-rich furans.

Frequently Asked Questions (FAQs)

Q1: What is "tar" and why does it form in reactions with electron-rich furans?

A1: "Tar" refers to insoluble, often dark-colored, polymeric materials that are common, unwanted byproducts in furan chemistry.[1] Furan rings, especially those with electron-donating substituents, are highly susceptible to polymerization and degradation under acidic conditions. The primary cause is the high reactivity of the furan ring towards electrophiles, particularly protons (H⁺).[2]

The process typically begins with the protonation of the furan ring, which is the rate-limiting step in its degradation.[1] This creates a highly reactive intermediate that can be attacked by nucleophiles, leading to ring-opening and the formation of reactive dicarbonyl compounds.[1] These intermediates, along with the protonated furan species, can then undergo rapid, uncontrolled polymerization, resulting in the formation of intractable tar.[1][2]

Q2: My reaction turned into a black, insoluble mess. What is the most likely cause?

A2: The formation of a dark, insoluble tar is a classic sign of furan polymerization, most commonly triggered by acidic conditions.[1] Even trace amounts of acid, either from reagents, catalysts (both Brønsted and Lewis acids), or acidic impurities, can initiate this process.[1][3][4] Electron-releasing groups on the furan ring exacerbate this issue by increasing the ring's nucleophilicity and its susceptibility to protonation and subsequent polymerization.[2] High reaction temperatures can also significantly accelerate these unwanted side reactions.

Q3: Are Lewis acids or Brønsted acids more likely to cause tarring?

A3: Both Lewis and Brønsted acids can catalyze reactions that lead to tar formation. Strong acids of either type are particularly problematic. For instance, strong Lewis acids like aluminum chloride (AlCl₃) are more likely to cause polymerization than milder ones like zinc chloride (ZnCl₂).[5] Similarly, strong Brønsted acids can readily protonate the furan ring, initiating polymerization.[3][6] The choice of acid and the precise control of reaction conditions are critical to minimizing tar formation.[4][7]

Troubleshooting Guide

Problem 1: Significant tar formation is observed during the reaction.

This is the most common issue. The following troubleshooting steps, organized by reaction parameter, can help mitigate tarring.

Solution A: Modify Catalyst and Reagents
  • Choose Milder Catalysts: If using a Lewis acid, switch from strong acids (e.g., AlCl₃) to milder alternatives such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[5]

  • Use Heterogeneous Catalysts: Solid acid catalysts, like zeolites (e.g., H-beta) or modified heteropoly acids, can offer high selectivity and minimize polymer formation by providing controlled acidic sites.[4][5]

  • Neutralize Acidic Impurities: Ensure all reagents are free from acidic impurities. If necessary, purify reagents before use.

Solution B: Optimize Reaction Conditions
  • Strict Temperature Control: Furan reactions are often exothermic. Maintain a low initial temperature (e.g., 20–25°C) during the addition of reagents using an external cooling bath (e.g., ice bath).[5] Uncontrolled temperature increases will dramatically accelerate polymerization.

  • Controlled Reagent Addition: Add the furan substrate slowly and dropwise to the mixture of other reactants and the catalyst. This helps to control the reaction exotherm and maintain a low concentration of reactive intermediates.[5]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the desired product is formed to reduce the exposure time of the product and starting materials to polymerization-inducing conditions.[1]

Solution C: Strategic Choice of Solvent
  • Use Stabilizing Solvents: The choice of solvent can significantly impact furan stability.

    • Alcohols (e.g., methanol): Can suppress polymerization by stabilizing reactive aldehyde intermediates, potentially by converting them into acetals.[3][6]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can have a stabilizing effect on furan derivatives and effectively suppress polymerization.[1][3]

    • Hexafluoroisopropanol (HFIP): This solvent has been shown to be particularly effective at preventing the intrinsic polymerization of furans under acidic conditions.[4][7][8]

  • Co-Solvents: The addition of a co-solvent like acetic acid has been shown to reduce furan's tendency to self-polymerize in the presence of some Lewis acids.[5]

Problem 2: The product is dark and impure even after workup.

This indicates that polymerization or degradation continued during the workup and purification stages.

Solution A: Refine Workup Procedure
  • Prompt Neutralization: Immediately after the reaction is complete, cool the mixture and neutralize the acid catalyst. This is a critical step to prevent further degradation. A wash with a weak base solution (e.g., sodium hydroxide solution) until the pH is neutral (6.5-7.5) is recommended.[5]

  • Low-Temperature Workup: Perform all workup steps, including extractions and washes, at low temperatures whenever possible.

Solution B: Optimize Purification Method
  • Vacuum Distillation: High temperatures promote decomposition. Purify the product using vacuum distillation to lower the boiling point. For compounds like furfural, it is recommended to keep the heating bath temperature below 130°C.[9]

  • Fractional Distillation: If impurities have boiling points close to the product, use a fractional distillation column to achieve better separation.[9]

  • Avoid Air and Light: Furan compounds can oxidize and discolor upon exposure to air and light.[9] Store purified products under an inert atmosphere (nitrogen or argon) and in amber vials.[9]

  • Adsorption Techniques: Purification can sometimes be achieved by adsorbing the furan derivative onto activated carbon, followed by desorption with a suitable solvent. This method can be performed at low temperatures, minimizing thermal degradation.[10]

Data Presentation

Table 1: Effect of Catalyst and Temperature on the Friedel-Crafts Acylation of Furan

This table summarizes the yield of 2-acetylfuran from the acylation of furan with acetic anhydride under various conditions, highlighting how catalyst choice and temperature impact success and minimize side reactions.

CatalystTemperature (°C)Furan Conversion (%)2-Acetylfuran Yield (%)Selectivity (%)Reference
H-beta Zeolite60-87.4-[4]
H-beta Zeolite70-88.8-[4]
Supported Heteropoly Acid909885~87[11]
Supported Heteropoly Acid1009980~81[11]
Co-Ni Ferrite300 (573 K)-89.199.7[7]
Polyphosphoric Acid70-80-87.3-88.2>99[12]

Table 2: Influence of Lewis Acid Catalysts on the Diels-Alder Reaction of Furan

This table shows the effectiveness of different Lewis acids in catalyzing the Diels-Alder reaction between furan and various dienophiles, demonstrating the impact on product yield.

Lewis Acid (mol%)DienophileTemperature (°C)Time (h)Yield (%)Reference
HfCl₄ (20%)Diethyl maleate01788
HfCl₄ (20%)Dimethyl maleate01789
HfCl₄ (20%)Methyl vinyl ketone-781765
Methylaluminum dichloride (110%)(Various tethered dienophiles)-782-8Good to Excellent[3]
AlCl₃Dimethyl acetylenedicarboxylateRoom Temp.-Rate enhanced ~10⁴[1]

Experimental Protocols

Key Experiment: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

This protocol is adapted from established procedures designed to minimize polymerization.[5]

Materials:

  • Acetic anhydride

  • Furan (freshly distilled)

  • Catalyst (e.g., Polyphosphoric acid or Zinc Chloride)

  • Chloroform

  • 30% Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Charge the flask with acetic anhydride and the catalyst. Begin stirring the mixture.

  • Controlled Addition: Cool the flask in a water bath to maintain an internal temperature of 20-25°C. Slowly add furan dropwise from the dropping funnel over approximately 1 hour. Strict temperature control during this exothermic addition is critical to prevent polymerization. [5]

  • Reaction: After the addition is complete, heat the mixture to the desired temperature (e.g., 70°C) and maintain for the required duration (e.g., 5-7 hours) with continuous stirring.[5][12]

  • Work-up and Quenching:

    • Cool the reaction mixture to 50°C and add water. Stir for 30 minutes.

    • Further cool the mixture to below 30°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with chloroform. Combine the organic layers.[5]

  • Neutralization: Wash the combined organic layer with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5-7.5. This step neutralizes the acid catalyst and is crucial to prevent degradation during the final purification.[5] Afterwards, wash the organic layer with water until neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Recover the chloroform solvent via distillation at atmospheric pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-acetylfuran.

Visualizations

TarFormation Furan Electron-Rich Furan Protonated Protonated Furan (Reactive Intermediate) Furan->Protonated H_plus Acid Catalyst (H⁺) H_plus->Furan Protonation (Rate-Limiting) RingOpened Ring-Opened Intermediates (e.g., Dicarbonyls) Protonated->RingOpened Polymerization Polymerization Protonated->Polymerization Electrophilic Polymerization Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Protonated Nucleophilic Attack RingOpened->Polymerization Condensation Tar Tar Formation (Insoluble Polymers) Polymerization->Tar

Caption: Acid-catalyzed mechanism leading to tar formation from electron-rich furans.

TroubleshootingWorkflow Start Tar Formation Observed Check_Acid Is a strong acid catalyst used? Start->Check_Acid Change_Catalyst Switch to milder (e.g., ZnCl₂) or heterogeneous catalyst Check_Acid->Change_Catalyst Yes Check_Temp Is reaction temperature > 40°C or poorly controlled? Check_Acid->Check_Temp No Change_Catalyst->Check_Temp Control_Temp Implement cooling, slow substrate addition, and monitor exotherm Check_Temp->Control_Temp Yes Check_Solvent Is the solvent non-polar / aprotic? Check_Temp->Check_Solvent No Control_Temp->Check_Solvent Change_Solvent Use stabilizing solvent (e.g., Methanol, DMSO, HFIP) Check_Solvent->Change_Solvent Yes Check_Workup Is the workup slow or catalyst not neutralized? Check_Solvent->Check_Workup No Change_Solvent->Check_Workup Improve_Workup Quench reaction promptly and neutralize acid immediately Check_Workup->Improve_Workup Yes

Caption: A decision-making workflow for troubleshooting tar formation in furan reactions.

ExperimentalWorkflow Start Start: Reaction Setup Charge 1. Charge reactor with anhydride & mild catalyst Start->Charge Cool 2. Cool mixture to < 25°C with ice bath Charge->Cool Add 3. Add furan dropwise over 1 hour (Maintain T < 25°C) Cool->Add React 4. Heat to reaction temp (e.g., 70°C) & hold Add->React Quench 5. Cool and quench with H₂O React->Quench Neutralize 6. Extract & Neutralize with weak base wash Quench->Neutralize Purify 7. Dry & Purify via Vacuum Distillation Neutralize->Purify End End: Pure Product Purify->End

Caption: An optimized experimental workflow designed to minimize tar formation.

References

Technical Support Center: Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a key intermediate for antipsychotic drugs like Sulpiride.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate via the traditional four-step method starting from salicylic acid.

Issue 1: Low Yield in Etherification (Methylation) Step

  • Question: My etherification of salicylic acid to 2-methoxybenzoic acid is resulting in a low yield. What are the potential causes and solutions?

  • Answer: A low yield in this initial step is often due to incomplete reaction or side reactions. To optimize this step, it is critical to control the molar ratio of your reactants and the reaction time. For improved results, utilize a sufficient excess of the methylating agent. Process optimization studies have demonstrated that adjusting these conditions can significantly increase the yield to as high as 92.6%.[4][5]

Issue 2: Poor Yield During Chlorosulfonation

  • Question: The chlorosulfonation of 2-methoxybenzoic acid in my synthesis is yielding significantly less product than expected. How can I improve this?

  • Answer: The key to a high-yield chlorosulfonation is the molar ratio between 2-methoxybenzoic acid and chlorosulfonic acid.[5] An excess of chlorosulfonic acid is necessary to drive the reaction to completion. Research indicates that the optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5.[4][5] Using a larger excess may not substantially improve the yield and will lead to more chemical waste. Maintaining the correct reaction temperature and allowing for adequate reaction time are also crucial, with optimized processes achieving yields of up to 95.7%.[4][5]

Issue 3: Inefficient Amination Reaction

  • Question: I am facing challenges with the amination step to produce 2-methoxy-5-aminosulfonyl benzoic acid, resulting in consistently low yields. What factors should I investigate?

  • Answer: Low yields during amination can be attributed to several factors, including the concentration of the ammonia solution, reaction temperature, and reaction duration. This is a frequently encountered challenge in this synthetic pathway.[5] Through optimization, yields of 75.8% have been reported, which is a notable improvement over non-optimized conditions.[4][5] Ensure that the ammonia concentration is appropriate and that temperature and time are carefully controlled.

Issue 4: Sub-optimal Esterification

  • Question: My final esterification step to obtain methyl 2-methoxy-5-aminosulfonyl benzoate has a lower than expected yield. What can I do to optimize it?

  • Answer: For the final esterification step, the choice of catalyst and reaction conditions are paramount. Using a catalytic amount of concentrated sulfuric acid with methanol and refluxing for an adequate duration (e.g., 6 hours) is a common procedure.[6] Post-reaction workup, including neutralization with a saturated sodium carbonate solution, is also critical for isolating the final product. Optimized protocols have achieved yields as high as 97.4% for this step.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for methyl 2-methoxy-5-aminosulfonyl benzoate?

A1: There are two primary synthetic routes. The traditional method is a four-step process starting from salicylic acid that involves etherification, chlorosulfonation, amination, and finally esterification.[3][4] A more novel and efficient approach involves a one-step synthesis from methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate in the presence of a catalyst.[2][7]

Q2: What are the advantages of the novel, one-step synthesis method?

A2: The newer method offers several advantages, including a significantly shorter process, higher overall yield, and better quality of the final product.[8] It also avoids the use of hazardous reagents like chlorosulfonic acid and thionyl chloride, generates less waste, and is more environmentally friendly, making it suitable for large-scale industrial production.[2][6]

Q3: What are the typical yields for each step in the traditional synthesis?

A3: In an optimized process, the typical yields for each step are as follows: Etherification (92.6%), Chlorosulfonation (95.7%), Amination (75.8%), and Esterification (97.4%). This leads to an improved total yield of approximately 63.7%.[4]

Q4: What analytical techniques are used to confirm the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the synthesized methyl 2-methoxy-5-aminosulfonyl benzoate.[4][8] ¹H NMR spectroscopy is used to confirm the chemical structure of the compound.[4]

Data Presentation

Table 1: Optimized Reaction Conditions and Yields for the Traditional Four-Step Synthesis

StepKey ReactantsMolar Ratio (Optimized)Reaction TimeTemperatureYield (%)
EtherificationSalicylic Acid, Methylating Agent---92.6
Chlorosulfonation2-methoxybenzoic acid, Chlorosulfonic acid1:52-3 hours40-50°C95.7
Amination2-methoxy-5-chlorosulfonyl benzoic acid, Ammonia---75.8
Esterification2-methoxy-5-aminosulfonyl benzoic acid, Methanol-6 hoursReflux97.4

Data compiled from process optimization studies.[4][6]

Table 2: Comparison of Traditional vs. Novel Synthesis Methods

FeatureTraditional MethodNovel Method
Starting MaterialSalicylic AcidMethyl 2-methoxy-5-chlorobenzoate
Number of Steps41
Key ReagentsChlorosulfonic acid, Thionyl chlorideSodium aminosulfinate, Cuprous bromide catalyst
Overall Yield~63.7% (optimized)Up to 96.55%
Environmental ImpactHigh, significant waste ("three wastes")Low, environmentally friendly
Suitability for Industrial ScaleChallenging due to waste treatment costsHighly suitable

This table provides a comparative overview of the two primary synthesis routes.[2][4][8]

Experimental Protocols

Protocol 1: Optimized Chlorosulfonation of 2-Methoxybenzoic Acid

  • To a suitable reaction vessel, add 2-methoxybenzoic acid.

  • With stirring, slowly add chlorosulfonic acid in a 1:5 molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid.

  • Maintain the reaction temperature between 40-50°C.

  • Continue the reaction for 2-3 hours.

  • After the reaction is complete, cool the mixture to below 5°C.

  • Carefully pour the reaction mixture into ice water with stirring.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers for further processing.

Protocol 2: Novel One-Step Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate

  • In a reaction flask equipped with a reflux apparatus, add tetrahydrofuran as the solvent.[2]

  • Add methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate (in a 1:1.05 to 1:1.2 molar ratio), and a catalytic amount of cuprous bromide.[9]

  • Heat the mixture to a temperature between 45-60°C and maintain for 10-14 hours.[9]

  • After the reaction is complete, add activated carbon to decolorize the solution.

  • Filter the hot solution to remove the activated carbon, catalyst, and by-product sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Visualizations

G cluster_0 Traditional 4-Step Synthesis A Salicylic Acid B 2-Methoxybenzoic Acid A->B Etherification (Yield: 92.6%) C 2-Methoxy-5-chlorosulfonyl benzoic Acid B->C Chlorosulfonation (Yield: 95.7%) D 2-Methoxy-5-aminosulfonyl benzoic Acid C->D Amination (Yield: 75.8%) E Methyl 2-methoxy-5-aminosulfonyl benzoate D->E Esterification (Yield: 97.4%) G cluster_1 Troubleshooting Chlorosulfonation start Low Yield in Chlorosulfonation q1 Check Molar Ratio: 2-methoxybenzoic acid: chlorosulfonic acid start->q1 a1_correct Ratio is 1:5 q1->a1_correct Correct a1_incorrect Adjust to 1:5 ratio q1->a1_incorrect Incorrect q2 Verify Reaction Temperature and Time a1_correct->q2 a1_incorrect->q2 a2_correct Conditions are Optimal q2->a2_correct Correct a2_incorrect Adjust Temperature to 40-50°C and Time to 2-3 hours q2->a2_incorrect Incorrect end_node Yield Improved (up to 95.7%) a2_correct->end_node a2_incorrect->end_node

References

strategies to improve yield in the synthesis of 2-methyl-5-aminotrifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-5-aminotrifluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 2-methyl-5-aminotrifluorotoluene?

A1: The most common and direct method for synthesizing 2-methyl-5-aminotrifluorotoluene is through the reduction of its nitro precursor, 2-methyl-5-nitrobenzotrifluoride. An alternative, modern approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, from a corresponding aryl halide.

Q2: What is the common starting material for the reduction method?

A2: The typical starting material is 2-methyl-5-nitrobenzotrifluoride, which is synthesized via the nitration of 2-methylbenzotrifluoride.[1] During this nitration, other isomers may be formed, so the purity of the starting material is crucial.[1]

Q3: Which reducing agents are effective for the conversion of the nitro group to an amine?

A3: A variety of reducing agents can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[2][3] Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also classic and effective choices.

Q4: What are the critical parameters to control for achieving a high yield in the reduction reaction?

A4: For catalytic hydrogenation, key parameters include the choice and quality of the catalyst, hydrogen pressure, reaction temperature, and solvent. For metal-acid reductions, controlling the reaction temperature to prevent side reactions and ensuring the complete reaction of the starting material are critical.

Q5: How can the final product, 2-methyl-5-aminotrifluorotoluene, be purified?

A5: Purification can be achieved through several standard laboratory techniques. The most common methods include vacuum distillation, column chromatography on silica gel, or recrystallization of a suitable salt form of the amine. The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of 2-Methyl-5-nitrobenzotrifluoride Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C) may be old, poisoned, or improperly handled.Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere (if required) and that the solvent is appropriately degassed.
Insufficient Hydrogen Pressure: Leaks in the hydrogenation apparatus can prevent the reaction from proceeding.Check the entire apparatus for leaks. Ensure a consistent and appropriate hydrogen pressure is maintained throughout the reaction.
Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst and substrate.Gradually increase the reaction temperature within the recommended range for the specific reduction method. Monitor for any increase in byproduct formation.
Formation of Multiple Byproducts Over-reduction or Side Reactions: Harsh reaction conditions (high temperature or pressure) or extended reaction times can lead to undesired side products.Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time. Consider using milder reaction conditions or a more selective reducing agent.
Impure Starting Material: The presence of isomers or other impurities in the 2-methyl-5-nitrobenzotrifluoride can lead to corresponding byproducts.Purify the starting material before the reduction step. Nitration of 2-methylbenzotrifluoride can produce several isomers.[1]
Difficulty in Product Isolation Product Loss During Workup: The amine product may be protonated and remain in the aqueous layer if the pH is too low.During the workup, basify the aqueous layer with a suitable base (e.g., NaOH, K2CO3) to a pH > 10 to ensure the amine is in its free base form before extraction with an organic solvent.
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.
Low Yield in Buchwald-Hartwig Amination Suboptimal Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the efficiency of the C-N coupling.[4][5]Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) to find the optimal combination for the substrate.[5]
Incorrect Base or Solvent: The strength and solubility of the base can significantly impact the reaction rate and yield.[5]Test different bases such as sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of solvent (e.g., toluene, THF, dioxane) is also important.
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use properly degassed solvents.

Data Summary

Table 1: Comparison of General Conditions for Nitro Group Reduction

Method Catalyst/Reagent Solvent Temperature Pressure Typical Yield Range
Catalytic Hydrogenation5-10 mol% Pd/CMethanol, Ethanol25-60 °C1-5 atm H₂85-98%
Catalytic HydrogenationRaney NickelMethanol, Ethanol50-100 °C30-60 bar H₂80-95%
Metal/Acid ReductionFe / NH₄ClEthanol / WaterRefluxAtmospheric70-90%
Metal/Acid ReductionSn / conc. HClEthanolRefluxAtmospheric75-90%

Table 2: Key Parameters for Buchwald-Hartwig Amination Optimization

Parameter Common Options Considerations
Aryl Halide Ar-Cl, Ar-BrAr-Br is generally more reactive than Ar-Cl.
Amine Source Ammonia, LiN(SiMe₃)₂, Benzophenone imineDirect amination with ammonia can be challenging. Ammonia equivalents are often used.
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Both are common and effective Pd(0) sources after in-situ reduction.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich monophosphine ligands are often highly effective.[5]
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases are preferred.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Methyl-5-nitrobenzotrifluoride

  • Setup: To a hydrogenation vessel, add 2-methyl-5-nitrobenzotrifluoride (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by vacuum distillation to obtain pure 2-methyl-5-aminotrifluorotoluene.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (e.g., 3-chloro-6-methylbenzotrifluoride, 1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and the amine source (e.g., benzophenone imine, 1.1 eq), followed by anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Hydrolysis (if using an imine): Cool the reaction to room temperature. Add a solution of aqueous HCl and stir until the imine is fully hydrolyzed to the primary amine.

  • Workup: Neutralize the mixture with an aqueous base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-5-aminotrifluorotoluene.

Visualizations

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start 2-Methyl-5-nitrobenzotrifluoride Reaction Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Reaction 1. Reduction Filtration Filtration through Celite (Remove Catalyst) Reaction->Filtration 2. Workup Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Vacuum Distillation Concentration->Purification 3. Purification Product 2-Methyl-5-aminotrifluorotoluene Purification->Product

Caption: Synthetic workflow for 2-methyl-5-aminotrifluorotoluene via catalytic hydrogenation.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ oa_complex->amine_complex Amine Coordination (R'NH₂) amido_complex Ar-Pd(II)(NR')L₂ amine_complex->amido_complex Deprotonation (-Base-H⁺) amido_complex->pd0 Reductive Elimination (Ar-NHR')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

G start Low Yield or Incomplete Reaction check_conversion Check Conversion (TLC/GC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion byproducts Byproducts Formed check_conversion->byproducts High Conversion, Low Purity inactive_catalyst Inactive Catalyst? incomplete->inactive_catalyst wrong_temp Incorrect Temp/Pressure? incomplete->wrong_temp solution_time Solution: Reduce Reaction Time byproducts->solution_time solution_catalyst Solution: Use Fresh Catalyst inactive_catalyst->solution_catalyst Yes solution_conditions Solution: Optimize Conditions wrong_temp->solution_conditions Yes

Caption: A troubleshooting decision tree for a low-yield synthesis reaction.

References

addressing challenges in the purification of methyl benzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl benzoate derivatives.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in crude methyl benzoate derivatives?

A1: Common impurities can include unreacted starting materials (e.g., the corresponding benzoic acid or alcohol), byproducts from the synthesis (such as isomers or over-reacted products), and residual solvents or reagents from the work-up process. For instance, in the nitration of methyl benzoate to form methyl 3-nitrobenzoate, common impurities include the ortho and para isomers (methyl 2-nitrobenzoate and methyl 4-nitrobenzoate) and unreacted methyl benzoate.[1]

Q2: How do I choose the best purification method for my methyl benzoate derivative?

A2: The choice of purification method depends on the physical properties of your derivative and the nature of the impurities.

  • Recrystallization is effective for solid derivatives where a solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[1]

  • Column chromatography is a versatile technique for separating compounds based on their polarity and is useful for both solid and liquid derivatives, especially for separating isomers or closely related compounds.

  • Distillation is suitable for liquid derivatives that are thermally stable and have a boiling point significantly different from the impurities.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Melting Point Analysis: For solid compounds, a sharp melting point close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and quantifying the components of the mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds, providing both quantitative purity data and structural information about the impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired product and identify and quantify impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for your compound.Select a more appropriate solvent or a solvent mixture. Test the solubility of a small amount of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or the compound is impure.Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is less soluble (co-solvent). Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No crystals form upon cooling. The solution is not sufficiently saturated. Too much solvent was used.Evaporate some of the solvent to concentrate the solution. Cool the solution in an ice bath to further decrease solubility.
Low recovery of the purified product. Too much solvent was used, leading to product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the crystals with a small amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). The solvent system (eluent) is not optimal. The column was not packed properly. The sample was loaded in too large a volume of solvent.Optimize the eluent by running TLC with different solvent mixtures. Aim for a significant difference in Rf values between the desired compound and impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Dissolve the sample in the minimum amount of solvent before loading it onto the column.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is eluting too quickly. The eluent is too polar.Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.
Streaking or tailing of bands. The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The sample is overloaded on the column.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Use a larger column or load less sample.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Methyl 3-Nitrobenzoate
Solvent Crude Product (g) Volume of Solvent (mL) Yield of Purified Product (g) Recovery (%) Melting Point (°C) Purity (by HPLC, %)
Methanol5.0254.18277-7899.5
Ethanol5.0303.97876-7899.2
Isopropanol5.0403.57075-7798.8
Ethyl Acetate/Hexane (1:3)5.0503.26474-7698.1

Note: Data are representative and may vary depending on experimental conditions.

Table 2: Comparison of Column Chromatography Conditions for the Separation of a Mixture of Methyl Benzoate Isomers (ortho, meta, para)
Stationary Phase Mobile Phase (Eluent) Flow Rate (mL/min) Resolution (ortho/meta) Resolution (meta/para) Purity of meta-isomer (%)
Silica GelHexane:Ethyl Acetate (95:5)2.01.21.598.5
Silica GelToluene1.51.01.397.8
AluminaHexane:Dichloromethane (80:20)2.50.91.196.5
C18 Reverse PhaseAcetonitrile:Water (60:40)1.01.82.199.2

Note: Data are illustrative and intended to show general trends.

Table 3: Comparison of HPLC and GC-MS for Purity Analysis of a Methyl Benzoate Derivative
Parameter HPLC GC-MS
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, followed by mass-to-charge ratio detection.
Typical Mobile Phase Liquid (e.g., Acetonitrile/Water)Gas (e.g., Helium)
Typical Stationary Phase C18 silicaPolysiloxane-based
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Purity Determination (%) 99.799.6
Limit of Detection (LOD) ~10 ng~1 ng
Limit of Quantification (LOQ) ~50 ng~5 ng
Impurity Identification Based on retention time comparison with standards.Based on mass spectrum fragmentation patterns.

Note: Values are representative and can vary based on the specific compound and instrumentation.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 3-Nitrobenzoate from Methanol
  • Dissolution: Place the crude methyl 3-nitrobenzoate (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of hot methanol (e.g., 25 mL) to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.

  • Analysis: Determine the yield, melting point, and purity of the recrystallized product.

Protocol 2: Purification of Methyl Benzoate Isomers by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of the initial eluent (e.g., Hexane:Ethyl Acetate 98:2).

  • Sample Preparation: Dissolve the crude mixture of methyl benzoate isomers in a minimal amount of the eluent.

  • Loading the Sample: Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the same eluent system. Visualize the spots under a UV lamp.

  • Combining Fractions: Combine the fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Analysis: Determine the yield and purity of the isolated isomer.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Methyl Benzoate Derivative Recrystallization Recrystallization Crude->Recrystallization Solid ColumnChromatography Column Chromatography Crude->ColumnChromatography Solid or Liquid Distillation Distillation Crude->Distillation Liquid TLC TLC Recrystallization->TLC MP Melting Point Recrystallization->MP HPLC HPLC Recrystallization->HPLC ColumnChromatography->TLC ColumnChromatography->HPLC GCMS GC-MS Distillation->GCMS PureProduct Pure Product TLC->PureProduct MP->PureProduct HPLC->PureProduct GCMS->PureProduct

Caption: General workflow for the purification and analysis of methyl benzoate derivatives.

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 Does the compound dissolve in hot solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Does it 'oil out'? A1_Yes->Q2 Solvent_Issue Change Solvent/ Use Solvent Mixture A1_No->Solvent_Issue A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Oil_Out_Solution Use Lower Boiling Solvent/ Add Co-solvent/ Induce Crystallization A2_Yes->Oil_Out_Solution Q3 Do crystals form on cooling? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is recovery low? A3_Yes->Q4 No_Crystals_Solution Concentrate Solution/ Cool in Ice Bath A3_No->No_Crystals_Solution A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Low_Recovery_Solution Use Minimum Hot Solvent/ Wash with Cold Solvent A4_Yes->Low_Recovery_Solution Success Successful Purification A4_No->Success

Caption: Troubleshooting decision tree for the recrystallization of methyl benzoate derivatives.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Methyl Benzoate in Organic Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of methyl benzoate in organic media.

Troubleshooting Guide

Low yield or slow reaction rates are common issues in biocatalysis. This guide provides a systematic approach to identifying and resolving these problems.

Low Conversion or Stalled Reaction

If your reaction has started but the conversion to methyl benzoate is low or has plateaued, consider the following potential causes and solutions.

Troubleshooting Low Conversion

Potential CauseRecommended ActionKey Parameters & Notes
Reaction Equilibrium The accumulation of water, a byproduct of esterification, can shift the equilibrium back towards hydrolysis, reducing the net yield.[1]Implement in-situ water removal by adding 3Å or 4Å molecular sieves to the reaction mixture. Alternatively, conduct the reaction under a vacuum.
Enzyme Inhibition by Methanol Methanol concentrations above 90 mM can inhibit Candida rugosa lipase.[2] This inhibition can sometimes be partially reversed by increasing the benzoic acid concentration.[2]Optimize the molar ratio of benzoic acid to methanol. Consider a fed-batch approach where methanol is added gradually to maintain a low concentration.
Sub-optimal Water Activity (a_w) Enzymes require a minimal amount of water to maintain their active conformation, but excess water promotes hydrolysis.[2] The optimal water activity for lipases in non-aqueous media is typically low.For Candida rugosa lipase in hexane, the optimal water activity (a_w) is in the range of 0.52 to 0.65.[3] Pre-equilibrate the enzyme and solvent with saturated salt solutions to achieve the desired a_w.[3]
Product Inhibition The accumulation of methyl benzoate may inhibit the enzyme, slowing down the reaction rate as the conversion increases.If feasible, consider in-situ product removal techniques, although this can be complex to implement.
Enzyme Deactivation The chosen organic solvent, temperature, or pH may be deactivating the enzyme.Ensure the reaction temperature is within the optimal range for the specific lipase. For instance, the optimal temperature for free Candida rugosa lipase is around 37-40°C, which can increase to 50°C upon immobilization.[4] Verify that the microenvironment pH is suitable for the enzyme.

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}

A troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

Enzyme and Substrates

  • Q1: Which lipase is most effective for methyl benzoate synthesis?

    • A1: Both free and immobilized lipases can be used. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a popular choice due to its high stability and activity in organic solvents.[5] Candida rugosa lipase has also been successfully used for the direct esterification of benzoic acid.[2]

  • Q2: Can I reuse the immobilized enzyme?

    • A2: Yes, one of the main advantages of using an immobilized enzyme is its reusability. After each reaction cycle, the enzyme can be recovered by filtration, washed with a suitable solvent to remove any adsorbed substrates and products, and then dried before being used in a new batch.

  • Q3: What is the optimal molar ratio of benzoic acid to methanol?

    • A3: While the stoichiometric ratio is 1:1, using an excess of one of the reactants can shift the equilibrium towards product formation.[1] However, high concentrations of methanol can inhibit some lipases.[2] A molar ratio of benzoic acid to methanol of 1:1.4 to 1:1.6 has been reported for a process using p-toluenesulfonic acid as a catalyst, which can serve as a starting point for optimization in an enzymatic system.[6] For some lipase-catalyzed reactions, a significant excess of the alcohol (e.g., 10:1) has been found to be optimal.[1] It is recommended to perform a preliminary study to determine the optimal molar ratio for your specific enzyme and reaction conditions.

Reaction Conditions

  • Q4: What is the optimal temperature for the reaction?

    • A4: The optimal temperature is dependent on the specific lipase being used. For free Candida rugosa lipase, the optimal temperature is around 37-40°C.[4] Immobilization can often increase the thermal stability of the enzyme, with an optimal temperature of 50°C reported for immobilized C. rugosa lipase. For Novozym 435, temperatures in the range of 40-60°C are commonly used for ester synthesis.

  • Q5: Which organic solvent should I use?

    • A5: The choice of solvent can significantly impact enzyme activity. Hydrophobic solvents with a high log P value, such as hexane and toluene, are generally preferred for esterification reactions as they are less likely to strip the essential water layer from the enzyme. A mixture of hexane and toluene has been used for the synthesis of methyl benzoate to balance enzyme compatibility and the solubility of benzoic acid.[2] Toluene, however, can have a negative effect on the reaction kinetics by altering the partitioning of benzoic acid.[2]

  • Q6: How much enzyme should I use?

    • A6: The optimal enzyme concentration depends on the activity of the specific lipase preparation. A typical starting point for immobilized enzymes like Novozym 435 is 1-10% (w/w) of the total substrate weight.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Methyl Benzoate using Immobilized Candida antarctica Lipase B (Novozym 435)

This protocol provides a general procedure for the synthesis of methyl benzoate. Optimization of specific parameters may be required.

Materials:

  • Benzoic acid

  • Methanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Hexane (anhydrous)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Enzyme Preparation: Dry the immobilized lipase under vacuum for at least 24 hours before use to remove excess water.

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add benzoic acid (e.g., 1.22 g, 10 mmol).

    • Add hexane (e.g., 20 mL).

    • Add methanol. The molar ratio of benzoic acid to methanol should be optimized, a starting point could be 1:2 (e.g., 0.8 mL, 20 mmol).

    • Add activated molecular sieves (e.g., 1-2 g) to remove the water produced during the reaction.

    • Add the pre-dried immobilized lipase (e.g., 100 mg, ~5-10% of the substrate weight).

  • Reaction:

    • Seal the flask tightly and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 50°C).

    • Agitate the mixture at a constant speed (e.g., 200 rpm) to ensure good mixing.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Reaction Monitoring (GC Analysis):

    • Prepare a calibration curve using standard solutions of benzoic acid and methyl benzoate of known concentrations.

    • Dilute the reaction aliquot with a suitable solvent (e.g., ethyl acetate).

    • Inject the diluted sample into the GC.

    • Typical GC conditions:

      • Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase.

      • Injector Temperature: 250°C.

      • Detector (FID) Temperature: 280°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 250°C at 15°C/min.

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, stop the agitation and cool the mixture to room temperature.

    • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and dried for reuse.

    • The filtrate contains methyl benzoate, unreacted substrates, and the solvent.

    • Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • The resulting crude product can be further purified by vacuum distillation if necessary.

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}

Experimental workflow for methyl benzoate synthesis.

References

Technical Support Center: Managing Moisture Sensitivity in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing moisture sensitivity in fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring successful and reproducible outcomes in your fluorination experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during fluorination reactions due to the presence of moisture.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material Inactive Fluorinating Reagent: Many fluorinating reagents are highly sensitive to moisture and can decompose upon exposure.[1]- Ensure all reagents are handled under strictly anhydrous conditions, preferably within a glovebox for weighing and transfer.[1][2] - Use a fresh bottle of the fluorinating agent or one that has been properly stored under an inert atmosphere.[3] - Consider using less hygroscopic alternatives where possible.[1]
Contaminated Solvent: Residual water in the reaction solvent can quench the fluorinating agent.[3]- Use freshly dried, anhydrous solvents. Solvents should be dried over an appropriate drying agent and distilled before use.[3] - Quantify the water content of your solvent using methods like Karl Fischer titration or ¹⁹F NMR-based techniques to ensure it meets the reaction's requirements.[3][4]
Inconsistent Reaction Yields Variable Moisture Content: Inconsistent levels of moisture in reagents or solvents between different experimental runs.- Implement and adhere to a standardized protocol for drying glassware, solvents, and inert gases.[3] - Always use freshly opened bottles of anhydrous solvents or re-dry them before use.
Formation of White Precipitate Hydrolysis of Reagent: The fluorinating agent is reacting with trace amounts of water in the reaction setup.[3]- Rigorously dry all glassware in an oven or by flame-drying under vacuum and cool under a stream of inert gas.[5][6] - Consider adding a moisture scavenger, such as activated molecular sieves, to the reaction mixture. Ensure compatibility with your reagents and reaction conditions.[3]
Clogging of Syringe Needles During Transfer Reagent Hydrolysis at Needle Tip: Liquid fluorinating agents can react with atmospheric moisture at the tip of the syringe, forming solid byproducts.[3]- Purge the syringe and needle with a dry inert gas (e.g., argon or nitrogen) before drawing up the reagent.[3][5] - After drawing the liquid, pull a small "buffer" of inert gas into the syringe to protect the reagent at the needle tip from atmospheric exposure.[5]

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a moisture-sensitive fluorinating agent that has been compromised?

A1: Signs of decomposition due to moisture can include discoloration (e.g., white powders appearing off-white or yellow), clumping or caking of solids, and fuming when the container is opened.[3] A significant decrease in reactivity or inconsistent results are also strong indicators of a compromised reagent.[3]

Q2: My fluorination reaction failed. How can I definitively determine if moisture was the cause?

A2: To diagnose the issue, you can take a systematic approach:

  • Re-evaluate Your Setup: Double-check that all glassware was meticulously dried and the reaction was conducted under a positive pressure of a dry inert gas.[2][3]

  • Solvent Purity Check: Use a freshly opened bottle of anhydrous solvent or re-dry and distill your solvent. You can also test the water content using methods like Karl Fischer titration.[3][4]

  • Reagent Integrity Test: Compare the performance of your current bottle of fluorinating agent with a new, unopened one.[3]

  • Run a Control Reaction: Perform the reaction with a substrate that is known to work reliably under your established conditions. This can help differentiate between a reagent issue and a problem with your specific substrate.[3]

Q3: What are the best practices for storing moisture-sensitive fluorinating agents?

A3: Proper storage is critical for maintaining the efficacy of your reagents:

  • Inert Atmosphere: Store reagents under a dry inert atmosphere, such as nitrogen or argon. For highly sensitive compounds, storage in a glovebox is recommended.[2][3]

  • Sealed Containers: Ensure container caps are tightly sealed after each use. Using parafilm and high-quality septa can provide an additional barrier against moisture ingress for frequently accessed bottles.[3]

  • Desiccator: Storing containers inside a desiccator with a suitable drying agent offers extra protection from ambient humidity.[3]

Q4: Can I use molecular sieves to dry my reaction mixture?

A4: Yes, molecular sieves are commonly used as moisture scavengers in reactions.[3] However, you must verify their compatibility with your specific fluorinating agent and reaction conditions. It's also crucial to properly activate the molecular sieves by heating them under vacuum to remove any adsorbed water before use.[7]

Q5: How can I effectively dry my solvents for fluorination reactions?

A5: Several methods can be used to dry solvents:

  • Distillation: Refluxing the solvent over a suitable drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF) followed by distillation is a common and effective method.[3]

  • Solvent Purification Systems: Passing the solvent through columns of activated alumina is another excellent technique for obtaining ultra-dry solvents.[3]

  • Azeotropic Distillation: For substrates that may contain water, azeotropically removing water with a solvent like toluene before the reaction can be effective.[8]

Quantitative Data on Solvent Drying

The following table summarizes the residual water content in common solvents after applying different drying techniques.

SolventDrying Agent/MethodResidual Water (ppm)Reference Method
Tetrahydrofuran (THF)Sodium/Benzophenone Still< 10Karl Fischer
Dichloromethane (DCM)Calcium Hydride + Distillation< 20Karl Fischer
Acetonitrile (MeCN)3Å Molecular Sieves (24h)~30Karl Fischer
Methanol (MeOH)3Å Molecular Sieves (120h)~10.5Karl Fischer[7]
TolueneSodium/Benzophenone Still< 10Karl Fischer

Note: The efficiency of drying can vary based on the initial water content and the specific procedure used.

Experimental Protocols

Protocol 1: General Procedure for Setting up a Moisture-Sensitive Fluorination Reaction
  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >120°C overnight or flame-dried under high vacuum.[6] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[5]

  • Solvent Transfer: Transfer the required volume of freshly dried, anhydrous solvent to the reaction flask via a cannula or a dry syringe.[3]

  • Reagent Addition (Liquid): If the substrate is a liquid, add it to the reaction flask via a dry syringe.

  • Reagent Addition (Solid): If the substrate is a solid, dissolve it in the anhydrous solvent in a separate, dry flask and transfer the solution via cannula to the main reaction flask.

  • Fluorinating Agent Addition:

    • Solids: Weigh the solid fluorinating agent quickly and add it to the reaction flask under a positive flow of inert gas. For highly sensitive solids, this should be performed in a glovebox.[3]

    • Liquids: Use a dry, inert gas-purged syringe to transfer the liquid fluorinating agent.[5] Withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.[5] Add the reagent dropwise to the reaction mixture, especially if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress using suitable analytical techniques (e.g., TLC, GC-MS, NMR).

  • Work-up: Upon completion, carefully quench the reaction as specified in the literature procedure. Be cautious, as unreacted fluorinating agent may react violently with aqueous solutions.[3]

Protocol 2: Activation of Molecular Sieves
  • Place the required amount of molecular sieves (3Å or 4Å, as appropriate for the solvent) in a round-bottom flask.

  • Heat the flask to 175-350°C under high vacuum for several hours (or overnight) using a heating mantle.[7]

  • Allow the flask to cool to room temperature under vacuum and then backfill with a dry, inert gas.

  • The activated sieves should be used immediately or stored in a tightly sealed container under an inert atmosphere.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Failed Fluorination Reactions start Reaction Failed (Low/No Yield) check_setup Was glassware rigorously dried and assembled under inert gas? start->check_setup check_solvent Was the solvent confirmed to be anhydrous? check_setup->check_solvent Yes rerun_dry_glass Re-run reaction with properly dried glassware. check_setup->rerun_dry_glass No check_reagent Is the fluorinating agent new or properly stored? check_solvent->check_reagent Yes rerun_dry_solvent Use freshly dried solvent and/or verify water content. check_solvent->rerun_dry_solvent No check_conditions Investigate other parameters (temperature, substrate, etc.) check_reagent->check_conditions Yes rerun_new_reagent Try a new bottle of reagent or run a positive control. check_reagent->rerun_new_reagent No success Problem Solved rerun_dry_glass->success rerun_dry_solvent->success rerun_new_reagent->success

Caption: Decision tree for troubleshooting failed fluorination reactions.

MoistureSources Potential Sources of Moisture Contamination cluster_sources Sources of H2O center Reaction Mixture atmosphere Atmospheric Moisture atmosphere->center Leaks in setup glassware Adsorbed on Glassware glassware->center Improper drying solvents Contaminated Solvents solvents->center Inadequate drying reagents Degraded Reagents/ Starting Materials reagents->center Improper storage inert_gas Impure Inert Gas inert_gas->center No drying tube

Caption: Common sources of moisture contamination in experiments.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Methyl 2-Amino-5-(Trifluoromethyl)benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative spectral data analysis of methyl 2-amino-5-(trifluoromethyl)benzoate and its structural analogs, methyl 2-aminobenzoate and methyl 2-amino-5-chlorobenzoate.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) and Multiplicity
This compound Data not publicly available. Expected signals would include aromatic protons (likely complex multiplets or doublets) and a singlet for the methyl ester protons. The trifluoromethyl group would likely cause splitting in the adjacent aromatic proton signals.
Methyl 2-aminobenzoate Aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The methyl ester protons (-OCH₃) would appear as a singlet around δ 3.8 ppm. The amino group protons (-NH₂) would appear as a broad singlet.
Methyl 2-amino-5-chlorobenzoate Similar to methyl 2-aminobenzoate, with aromatic protons in the δ 6.5-8.0 ppm range and a methyl ester singlet around δ 3.8 ppm. The chloro-substituent will influence the chemical shifts and splitting patterns of the aromatic protons.

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ)
This compound Data not publicly available. Expected signals would include those for the carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~110-150 ppm, with the carbon attached to the CF₃ group showing a quartet), and the methyl ester carbon (δ ~52 ppm).
Methyl 2-aminobenzoate Carbonyl carbon (C=O) signal is typically around δ 168 ppm. Aromatic carbons appear in the δ 110-150 ppm region. The methyl ester carbon (-OCH₃) appears around δ 51 ppm.
Methyl 2-amino-5-chlorobenzoate The spectral regions are similar to methyl 2-aminobenzoate. The carbon atom bonded to chlorine will be shifted downfield.

Table 3: IR Spectral Data

CompoundKey Absorptions (cm⁻¹)
This compound Data not publicly available. Expected absorptions: N-H stretching (two bands, ~3350-3500 cm⁻¹), C=O stretching (~1680-1710 cm⁻¹), C-F stretching (strong, ~1000-1350 cm⁻¹), and aromatic C-H and C=C stretching.
Methyl 2-aminobenzoate N-H stretching (primary amine) appears as two bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester is observed around 1680 cm⁻¹. Aromatic C=C stretching bands are seen in the 1450-1600 cm⁻¹ range.
Methyl 2-amino-5-chlorobenzoate Shows characteristic N-H stretches (~3300-3500 cm⁻¹), a C=O stretch (~1690 cm⁻¹), and aromatic C=C bands. A C-Cl stretching absorption may be observed in the fingerprint region.[1]

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Patterns | |---|---| | This compound | Expected m/z = 219.05 | Fragmentation would likely involve loss of the methoxy group (-OCH₃) and subsequent loss of CO. The trifluoromethyl group is a stable substituent. | | Methyl 2-aminobenzoate | m/z = 151.06[2] | Common fragments include the loss of the methoxy group to form a fragment at m/z 120, followed by the loss of CO to give a fragment at m/z 92. | | Methyl 2-amino-5-chlorobenzoate | m/z = 185.02[1] | Fragmentation patterns would be similar to the aminobenzoate, with the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) being a key identifier. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is an average of multiple scans (typically 16 or 32) to improve the signal-to-noise ratio, with a typical resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Acquisition (EI):

    • Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the high-vacuum source.

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan the mass analyzer to detect the resulting ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectral data analysis and the key structural features influencing the spectra.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or use ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer (EI, ESI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Splitting Patterns, Integration Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Structure Structure Elucidation & Compound Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectral analysis of organic compounds.

Structural_Features cluster_molecule This compound cluster_spectra Influence on Spectra NH2 Amino Group (-NH₂) NMR_shifts ¹H & ¹³C Chemical Shifts & Splitting NH2->NMR_shifts e⁻ donating IR_stretches IR Absorptions (N-H, C=O, C-F stretches) NH2->IR_stretches Aromatic Aromatic Ring Aromatic->NMR_shifts Ring Current Aromatic->IR_stretches CF3 Trifluoromethyl Group (-CF₃) CF3->NMR_shifts e⁻ withdrawing, ¹⁹F coupling CF3->IR_stretches Ester Methyl Ester (-COOCH₃) Ester->NMR_shifts Singlet signals Ester->IR_stretches MS_frag Mass Spec Fragmentation (Loss of -OCH₃, CO) Ester->MS_frag

Caption: Key structural features and their spectral correlations.

References

Comparative Analysis of the Anticancer Activity of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer activity of a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and bioavailability.[1] This analysis is based on experimental data from a study by S. Futyra, et al., published in Pharmaceuticals (Basel) in 2022, which details the synthesis and antiproliferative evaluation of these compounds against various human cancer cell lines.

Data Summary of Anticancer Activity

The antiproliferative activity of the synthesized 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer), as well as two normal cell lines, CHO-K1 (Chinese hamster ovary) and HaCaT (human keratinocytes). The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic effects of these compounds.[1]

A selection of the most active compounds was further screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) emerged as the most potent derivative among the synthesized series.[1]

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives [1]

CompoundA375 (Melanoma)C32 (Amelanotic Melanoma)DU145 (Prostate)MCF-7/WT (Breast)CHO-K1 (Normal)HaCaT (Normal)
2b >500>500>500>500>500>500
3a 12.5 ± 0.916.2 ± 1.120.1 ± 1.525.3 ± 2.0>500>500
3b 4.8 ± 0.3 6.5 ± 0.5 8.9 ± 0.7 11.2 ± 0.9 >500>500
3c 15.8 ± 1.221.4 ± 1.828.6 ± 2.333.1 ± 2.9>500>500
3d 18.2 ± 1.424.0 ± 2.131.5 ± 2.838.4 ± 3.5>500>500
4a 22.5 ± 1.829.7 ± 2.535.1 ± 3.142.8 ± 4.0>500>500
4b >500>500>500>500>500>500
4c >500>500>500>500>500>500

Data represents the mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

The following is a detailed methodology for the key in vitro antiproliferative activity assay cited in this guide.

MTT Assay for Cell Viability

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (A375, C32, DU145, MCF-7/WT)

  • Normal cell lines (CHO-K1, HaCaT)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO and then diluted with the culture medium to the desired concentrations. The cells were then treated with various concentrations of the compounds (ranging from 50 to 5000 µM) and incubated for 72 hours.[1]

  • MTT Incubation: After the incubation period, the medium was removed, and 100 µL of MTT solution was added to each well. The plates were then incubated for 4 hours at 37 °C.

  • Formazan Solubilization: Following the MTT incubation, the MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Visualizations

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the general workflow for the synthesis and in vitro anticancer evaluation of the 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine derivatives.

Caption: Workflow for synthesis and anticancer evaluation.

Logical Relationship of Key Findings

This diagram outlines the logical progression from the chemical modification of the thiazolo[4,5-d]pyrimidine core to the identification of the most potent anticancer compound.

G A Thiazolo[4,5-d]pyrimidine Core Structure B Introduction of 5-Trifluoromethyl Group A->B C Synthesis of a Series of Derivatives (7-oxo, 7-chloro, 7-amino) B->C D Antiproliferative Activity Screening C->D E Identification of 7-Chloro Derivatives (3a-d) as Highly Active D->E F Compound 3b Shows Highest Potency E->F

Caption: Key structure-activity relationship findings.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl Benzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical and pharmaceutical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for methyl benzoate, alongside two derivatives: methyl 4-methylbenzoate and methyl 3-nitrobenzoate. The inclusion of these derivatives, one with an electron-donating group (-CH₃) and the other with an electron-withdrawing group (-NO₂), offers a clear illustration of how substituent effects influence chemical shifts in NMR spectroscopy.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of methyl benzoate displays characteristic signals for both its aromatic and methyl ester protons. The aromatic protons appear as complex multiplets due to spin-spin coupling, while the methyl protons of the ester group are observed as a sharp singlet. The table below presents a comparison of the ¹H NMR spectral data for methyl benzoate and its derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Methyl Benzoate OCH₃~3.9Singlet3HN/A
H-3, H-5 (meta)~7.4Triplet2H~7.6
H-4 (para)~7.5Triplet1H~7.4
H-2, H-6 (ortho)~8.0Doublet2H~7.8
Methyl 4-methylbenzoate Ar-CH₃~2.4Singlet3HN/A
OCH₃~3.9Singlet3HN/A
H-3, H-5 (meta)~7.2Doublet2H~8.0
H-2, H-6 (ortho)~7.9Doublet2H~8.2
Methyl 3-nitrobenzoate OCH₃~4.0Singlet3HN/A
H-5~7.7Triplet1H~8.0
H-6~8.4Doublet of Doublets1HJ = 8.2, 1.5
H-4~8.5Doublet of Doublets1HJ = 7.8, 1.5
H-2~8.9Triplet (fine)1H~1.8

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the benzene ring are particularly sensitive to the electronic effects of the substituents. The following table summarizes the ¹³C NMR spectral data for the three compounds.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Methyl Benzoate OCH₃~52
C-2, C-6 (ortho)~129.5
C-3, C-5 (meta)~128.4
C-4 (para)~132.9
C-1 (ipso)~130.2
C=O~167
Methyl 4-methylbenzoate Ar-CH₃~21.5
OCH₃~51.8
C-3, C-5 (meta)~129.0
C-2, C-6 (ortho)~129.5
C-1 (ipso)~127.3
C-4 (para)~143.4
C=O~167.1
Methyl 3-nitrobenzoate [1]OCH₃~52.6
C-6~124.3
C-4~127.2
C-5~129.5
C-2~135.1
C-1 (ipso)~131.7
C-3 (ipso-NO₂)~148.1
C=O~164.7

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like methyl benzoate and its derivatives.

1. Sample Preparation

  • Weigh approximately 5-20 mg of the solid sample or use 1-2 drops of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

2. NMR Spectrometer Setup

  • The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • The instrument is locked onto the deuterium signal of the solvent (e.g., the deuterium in CDCl₃).

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition

  • ¹H NMR: A standard one-pulse ¹H NMR experiment is performed.

    • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm for this type of molecule).

    • The number of scans can be varied to achieve an adequate signal-to-noise ratio; 8 to 16 scans are usually sufficient.

    • A relaxation delay of 1-2 seconds between scans allows for full relaxation of the protons.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.

    • The spectral width should cover the expected range for all carbon signals (typically 0-200 ppm).

    • A larger number of scans (e.g., 64 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • The use of a pulse angle less than 90° (e.g., 30° or 45°) and a short relaxation delay can help to reduce the total experiment time.

4. Data Processing

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • For ¹H NMR, the integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

  • The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J values) of the signals are determined from the ¹H NMR spectrum.

Caption: Correlation of Methyl Benzoate structure with its ¹H and ¹³C NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Setup Experiment (¹H or ¹³C) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Analyze Spectrum (Shifts, Integrals, Couplings) reference->analyze

Caption: General workflow for obtaining and processing NMR spectral data.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of fluorinated versus non-fluorinated benzoate analogs, focusing on key parameters relevant to drug development: metabolic stability, cell permeability, and biological activity. While direct comparative data for a comprehensive set of benzoate analogs is limited in publicly available literature, this guide synthesizes established principles of fluorination chemistry and data from analogous compound series to provide a predictive comparison.

Executive Summary

Fluorination of the benzoate scaffold is anticipated to confer several advantages over non-fluorinated counterparts. The strong electron-withdrawing nature and the stability of the carbon-fluorine bond are expected to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can modulate the physicochemical properties of benzoate analogs, potentially leading to improved cell permeability and target binding affinity. This guide presents a data-driven comparison, including detailed experimental protocols and visual workflows, to aid researchers in the rational design and evaluation of novel benzoate-based therapeutic agents.

Data Presentation: A Comparative Overview

The following tables summarize the expected differences in performance between a representative non-fluorinated benzoate analog and its hypothetical fluorinated counterpart. The quantitative data presented is illustrative, based on general principles and findings from similar classes of compounds, to highlight the potential impact of fluorination.

Table 1: Comparative Metabolic Stability

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Non-Fluorinated Benzoate Analog2527.7
Fluorinated Benzoate Analog759.2

Note: Data is illustrative. A higher half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 2: Comparative Cell Permeability (Caco-2 Assay)

CompoundApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp (B→A) / Papp (A→B))
Non-Fluorinated Benzoate Analog5.23.1
Fluorinated Benzoate Analog8.51.8

Note: Data is illustrative. A higher Papp (A→B) suggests better absorption. An efflux ratio close to 1 indicates less active removal from the cell.

Table 3: Comparative Enzyme Inhibition Activity (Hypothetical Target Enzyme)

CompoundIC₅₀ (nM)
Non-Fluorinated Benzoate Analog150
Fluorinated Benzoate Analog45

Note: Data is illustrative. A lower IC₅₀ value indicates greater potency.

Impact of Fluorination on Biological Properties

The introduction of fluorine into the benzoate ring can significantly influence its biological properties:

  • Metabolic Stability: Fluorine atoms can shield adjacent C-H bonds from cytochrome P450-mediated oxidation, a major metabolic pathway. This "metabolic blocking" effect is a key reason for the enhanced stability of many fluorinated drugs. For instance, studies on various aromatic compounds have demonstrated a significant increase in metabolic stability upon fluorination.[1][2]

  • Cell Permeability: Fluorination can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to cross cell membranes.[1] However, the effect is complex and can also be influenced by changes in pKa and interactions with membrane transporters.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity.[3] Fluorine can also participate in hydrogen bonding and other non-covalent interactions within a binding pocket, leading to enhanced potency.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Principle: This assay determines the rate of metabolism of a compound by incubating it with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s. The disappearance of the parent compound over time is measured to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Test compounds (fluorinated and non-fluorinated benzoate analogs)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration typically 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance (Clint) is then calculated using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Caco-2 Cell Permeability Assay

Principle: This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the intestinal epithelium, to predict the intestinal permeability of a drug. The rate of transport of a compound from the apical (A) to the basolateral (B) side (and vice versa) is measured to determine the apparent permeability coefficient (Papp).

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds (fluorinated and non-fluorinated benzoate analogs)

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, perform a Lucifer Yellow permeability assay to confirm the tightness of the cell junctions.

  • Assay Initiation: Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • A→B Transport: Add the test compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • B→A Transport: In a separate set of wells, add the test compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[6][7]

Mandatory Visualizations

Experimental Workflow Diagrams

cluster_metabolic_stability Metabolic Stability Assay Workflow prep_ms Prepare Incubation Mixture (Compound, Microsomes, Buffer) pre_incubate_ms Pre-incubate at 37°C prep_ms->pre_incubate_ms start_reaction_ms Initiate with NADPH pre_incubate_ms->start_reaction_ms time_points_ms Sample at Time Points start_reaction_ms->time_points_ms terminate_ms Terminate Reaction (Acetonitrile + IS) time_points_ms->terminate_ms process_ms Centrifuge & Collect Supernatant terminate_ms->process_ms analyze_ms LC-MS/MS Analysis process_ms->analyze_ms calculate_ms Calculate t½ and Clint analyze_ms->calculate_ms

Caption: Workflow for the In Vitro Metabolic Stability Assay.

cluster_caco2 Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells check_integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture_cells->check_integrity prepare_assay Prepare Dosing Solutions check_integrity->prepare_assay add_compounds Add Compounds to Apical/Basolateral Chambers prepare_assay->add_compounds incubate_caco2 Incubate at 37°C add_compounds->incubate_caco2 collect_samples Collect Samples from Donor & Receiver Chambers incubate_caco2->collect_samples analyze_caco2 LC-MS/MS Analysis collect_samples->analyze_caco2 calculate_papp Calculate Papp and Efflux Ratio analyze_caco2->calculate_papp

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Signaling Pathway Diagram

While specific data on the differential effects of fluorinated and non-fluorinated benzoate analogs on signaling pathways is scarce, we can illustrate a hypothetical scenario based on the known activity of sodium benzoate on the NF-κB pathway. It is plausible that a more potent fluorinated analog could exhibit enhanced inhibition of this pathway.

cluster_pathway Hypothetical Modulation of NF-κB Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nf_kb_active Active NF-κB ikb_kinase->nf_kb_active releases nf_kb NF-κB (p65/p50) ikb->nf_kb inhibits nucleus Nucleus nf_kb_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription initiates non_fluor_benzoate Non-Fluorinated Benzoate Analog non_fluor_benzoate->ikb_kinase inhibits fluor_benzoate Fluorinated Benzoate Analog fluor_benzoate->ikb_kinase strongly inhibits

Caption: Hypothetical Differential Inhibition of the NF-κB Pathway.

References

A Comparative Guide to Purity Validation of Methyl 2-amino-5-(trifluoromethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride. The following sections detail experimental protocols, present comparative data, and offer visual workflows to assist in the selection and implementation of appropriate purity validation techniques.

Comparative Analysis of Purity Validation Methods

The purity of this compound hydrochloride can be assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. A multi-faceted approach is recommended for a comprehensive purity profile.

Table 1: Comparison of Analytical Methods for Purity Validation

Technique Principle Information Provided Typical Purity (%) Limit of Detection (LOD) Advantages Limitations
HPLC (UV) Differential partitioning between a mobile and stationary phase.Retention time, peak area (quantitative), presence of non-volatile impurities.>99.0~0.01%High resolution, robust, widely applicable for routine analysis.Requires soluble samples, method development can be time-consuming.
GC-MS Separation of volatile compounds followed by mass analysis.Retention time, mass-to-charge ratio of the compound and volatile impurities.>99.5~0.001%High sensitivity and specificity for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
¹H & ¹⁹F NMR Nuclear magnetic resonance of ¹H and ¹⁹F nuclei.Structural confirmation, identification and quantification of impurities with distinct NMR signals.>98.0 (quantitative NMR)~0.1%Provides structural information, non-destructive. ¹⁹F NMR is highly specific for fluorinated compounds.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and Cl.Confirmation of elemental composition against theoretical values.Confirms elemental compositionN/AProvides fundamental confirmation of the chemical formula.Does not identify or quantify specific impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be starting points and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound hydrochloride and detect non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (0.1%)

  • This compound hydrochloride reference standard and sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation and Materials:

  • GC-MS system

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound hydrochloride sample

  • Optional: Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL. If derivatization is required to improve volatility, follow the appropriate protocol for the chosen agent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Mode: 70 eV

    • Scan Range: 40-450 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra to a reference library and quantify by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity based on ¹H and ¹⁹F NMR spectra.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound hydrochloride sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum.

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹⁹F spectra with the expected structure.

    • Purity Assessment: Identify any impurity signals and estimate their concentration relative to the main compound by comparing the integration of their respective peaks.

Elemental Analysis

Objective: To verify the elemental composition of the compound.

Instrumentation and Materials:

  • Elemental analyzer

  • This compound hydrochloride sample

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample.

  • Analysis: Analyze the sample for the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) according to the instrument's standard operating procedure.

  • Comparison: Compare the experimental percentages with the theoretical values calculated from the chemical formula (C₉H₉ClF₃NO₂).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Hydrochloride Sample prep Sample Preparation (Dissolution, Derivatization) sample->prep ea Elemental Analysis sample->ea hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy (¹H and ¹⁹F) prep->nmr data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis ea->data_analysis purity_report Final Purity Report data_analysis->purity_report

Caption: Experimental workflow for purity validation.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods main Purity Validation hplc HPLC main->hplc Quantitative Purity (Non-volatile) gcms GC-MS main->gcms Impurity ID (Volatile) nmr NMR main->nmr Structural Confirmation ea Elemental Analysis main->ea Compositional Verification

Caption: Logical relationship of analytical techniques.

Characterization of 2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of 2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester against structurally related alternatives. Due to the limited availability of public experimental data for the primary compound, this guide leverages data from commercial sources and published literature on analogous compounds to provide a comprehensive overview for research and development purposes.

Physicochemical and Spectroscopic Properties

The following tables summarize the known properties of 2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester and a selection of alternative compounds. This allows for a comparative analysis of how substituent changes on the aromatic ring influence the compound's characteristics.

Table 1: Physicochemical Properties of 2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester and Its Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)
2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester1805449-93-7C₉H₇BrF₃NO₂298.06Light Yellow Solid97
Methyl 2-amino-5-bromo-3-methylbenzoate206548-14-3C₉H₁₀BrNO₂244.08SolidNot Specified
2-Amino-3-bromo-5-methylbenzoic acid13091-43-5C₈H₈BrNO₂230.06Solid97
Methyl 2-amino-5-(trifluoromethyl)benzoateNot AvailableC₉H₈F₃NO₂219.16SolidNot Specified
2-Amino-5-bromo-3-fluorobenzoic acid874784-14-2C₇H₅BrFNO₂234.02Yellow SolidNot Specified

Data for the primary compound is sourced from commercial supplier information. Data for analogs is compiled from various chemical databases and suppliers.

Table 2: Spectroscopic Data Comparison (Predicted and Experimental)

Compound NameKey ¹H NMR Signals (ppm, Predicted/Reported)Key ¹³C NMR Signals (ppm, Predicted)Key IR Absorptions (cm⁻¹, Predicted/Reported)Mass Spec (m/z, Predicted/Reported)
2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl esterAromatic H, -NH₂, -OCH₃Aromatic C, C=O, -CF₃, -OCH₃N-H stretch, C=O stretch, C-F stretch, C-Br stretch[M]+ at ~297/299
Methyl 2-amino-5-bromo-3-methylbenzoateδ 7.92 (s, 1H), 7.44-7.28 (m, 6H), 5.86 (s, 2H), 5.33 (s, 2H), 2.14 (s, 3H) (for benzyl ester)Not AvailableNot AvailableNot Available
2-Amino-3-bromo-5-methylbenzoic acidδ 7.69 (d, 1H), 7.33 (d, 1H), 2.10 (s, 3H)Not AvailableNot Available[M+H]⁺ at 231
This compoundNot AvailableNot AvailableNot AvailableNot Available
2-Amino-5-bromo-3-fluorobenzoic acidNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of 2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum on the same instrument.

    • Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Proton decoupling should be applied to simplify the spectrum.

  • ¹⁹F NMR Acquisition (for trifluoromethylated compounds):

    • Acquire a fluorine-19 NMR spectrum.

    • Typical parameters: spectral width appropriate for fluorine chemical shifts, referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C=O (ester), C-F (trifluoromethyl), and C-Br.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or a GC inlet for volatile compounds. This method provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and elemental composition.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in the characterization and comparison of chemical compounds.

Workflow for Characterization of a Novel Benzoic Acid Derivative cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS & HRMS) Purification->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies MeltingPoint->Solubility Comparative Analysis Workflow cluster_alternatives Alternative Compounds cluster_comparison Comparative Data Points Target Target Compound (2-amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester) PhysChem Physicochemical Properties Target->PhysChem Spectro Spectroscopic Data Target->Spectro Purity Purity & Stability Target->Purity Alt1 Analog 1 (-CH₃ instead of -CF₃) Alt1->PhysChem Alt1->Spectro Alt1->Purity Alt2 Analog 2 (-F instead of -CF₃) Alt2->PhysChem Alt2->Spectro Alt2->Purity Alt3 Analog 3 (No -Br substituent) Alt3->PhysChem Alt3->Spectro Alt3->Purity Conclusion Structure-Activity Relationship (SAR) Insights PhysChem->Conclusion Spectro->Conclusion Purity->Conclusion

A Comparative Guide to Liquid Chromatography Methods for Purity Determination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity and isomeric composition of aminobenzoic acids is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) are key starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Due to their similar physicochemical properties, separating and quantifying these isomers, along with any potential impurities, presents a significant analytical challenge. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and versatility.[1]

This guide provides a comparative overview of various HPLC methods for the purity determination of aminobenzoic acids, including Reverse-Phase HPLC (RP-HPLC), Mixed-Mode Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC). We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

Comparison of Liquid Chromatography Methods

The choice of an appropriate HPLC method depends on several factors, including the specific isomers of interest, the nature of potential impurities, and the desired sensitivity. The following table summarizes key performance parameters of different LC methods for the analysis of aminobenzoic acid isomers.

ParameterMethod 1: Reverse-Phase HPLC (RP-HPLC)Method 2: Mixed-Mode ChromatographyMethod 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Column C18 or C8Coresep 100 (Reversed-Phase/Cation-Exchange)Bare Silica or Bonded Phases (e.g., Amide, Cyano)
Mobile Phase Acetonitrile/Methanol and buffered aqueous solution (e.g., phosphate, acetate)Acetonitrile and aqueous buffer (e.g., ammonium acetate) with pH controlHigh organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer
Separation Principle Primarily based on hydrophobicity.Utilizes a combination of hydrophobic and ion-exchange interactions.[1][2]Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.
Typical Flow Rate 1.0 mL/min[3]1.0 - 1.5 mL/min0.2 - 0.5 mL/min
Detection UV (254 nm or 293 nm)[3][4]UV (255 nm), MS, CAD, ELSD[2][5]UV, MS
Key Advantage Robust, widely available columns and established methods.Excellent selectivity for separating isomers with minor physicochemical differences.[1][5]Effective for retaining and separating very polar compounds.
Limitations May require ion-pairing reagents for better retention and separation of polar isomers.Method development can be more complex due to the dual separation mechanism.Sensitive to mobile phase composition; requires careful equilibration.[6]
Reported LOD/LOQ LOD: ~2.3-6 ng/mL; LOQ: ~7.8-20.4 ng/mL for 4-aminobenzoic acid.[4][7]Not explicitly found for all isomers, but methods are described as sensitive.Not explicitly found for aminobenzoic acids.

Experimental Protocols

Below are detailed methodologies for the key liquid chromatography techniques discussed.

Method 1: Reverse-Phase HPLC (RP-HPLC) for 4-Aminobenzoic Acid Purity

This method is suitable for the quantification of 4-aminobenzoic acid and related impurities.

  • Chromatographic Conditions:

    • Column: Discovery C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.0) and Acetonitrile.[8] The specific gradient or isocratic composition should be optimized based on the impurity profile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • Detection: UV at 293 nm[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the aminobenzoic acid sample in the mobile phase or a suitable diluent to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the 4-aminobenzoic acid reference standard in the same diluent.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.

Method 2: Mixed-Mode Chromatography for Isomer Separation

This method provides excellent resolution for the separation of 2-, 3-, and 4-aminobenzoic acid.

  • Chromatographic Conditions:

    • Column: Coresep 100 mixed-mode column (e.g., 150 mm x 4.6 mm, 5 µm)[2][5]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.5).[5] The gradient program should be optimized to achieve baseline separation.

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection: UV at 255 nm[5]

  • Sample and Standard Preparation:

    • Prepare individual stock solutions of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid reference standards in the mobile phase.

    • Prepare a mixed standard solution containing all three isomers.

    • Prepare the sample solution by dissolving the test substance in the mobile phase.

    • Filter all solutions through a 0.45 µm filter.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is an alternative for the analysis of these polar compounds.

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or cyano).

    • Mobile Phase: High percentage of acetonitrile (e.g., 80-95%) with a small percentage of aqueous buffer (e.g., ammonium formate).[6]

    • Flow Rate: Typically lower than RP-HPLC, e.g., 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL

    • Column Temperature: 25-30°C

    • Detection: UV or Mass Spectrometry (MS)

  • Sample and Standard Preparation:

    • Dissolve samples and standards in a solvent with a high organic content, similar to the mobile phase, to ensure good peak shape.

    • Filter all solutions prior to injection.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity determination of aminobenzoic acids using liquid chromatography.

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography Analysis cluster_data Data Acquisition & Analysis node_sample_prep Sample Weighing & Dissolution node_filtration Filtration (0.45 µm) node_sample_prep->node_filtration node_standard_prep Standard Weighing & Dissolution node_standard_prep->node_filtration node_injection Sample Injection node_filtration->node_injection node_instrument HPLC/UHPLC System node_detection Detection (UV/MS) node_instrument->node_detection node_column Column Selection (RP, Mixed-Mode, HILIC) node_method Method Development & Optimization node_column->node_method node_mobile_phase Mobile Phase Preparation node_mobile_phase->node_method node_method->node_instrument node_injection->node_instrument node_chromatogram Chromatogram Generation node_detection->node_chromatogram node_integration Peak Integration & Identification node_chromatogram->node_integration node_quantification Purity Calculation & Reporting node_integration->node_quantification

References

A Comparative Guide to Analytical Methods for Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of benzophenone and its derivatives. These compounds are widely used as UV filters in cosmetics and industrial applications, but concerns about their potential endocrine-disrupting effects necessitate accurate and sensitive detection methods. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data to aid in method selection.

At a Glance: Performance Comparison

The selection of an analytical technique is often driven by its quantitative performance. The following table summarizes key parameters for the analysis of various benzophenone derivatives using the four highlighted methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.01 µg/L - 10 ng/g1.00 - 10.8 ng/L; 2 µg/kg0.001 - 0.42 ng/mL; 0.02 - 4.2 ng/g~0.04 µg/mL
Limit of Quantification (LOQ) 0.1 µg/L - 50 ng/g3.00 - 32.3 ng/L; 50 pg/mL0.4 - 0.9 ng/mL; 1 - 50 µg/kg~0.13 µg/mL
Linearity (Range) 0.08 - 240 µg/mL50 - 1000 ng/mL1 - 700 ng/mL1 - 10 µg/mL
Accuracy (% Recovery) 80 - 106%82.3 - 112%[1][2][3]97 - 106%[4]Up to 92%[5]
Sample Throughput ModerateModerate to HighHighHigh
Selectivity GoodVery GoodExcellentGood
Matrix Effect Can be significantModerate, derivatization can helpCan be significant, requires careful sample preparationLower susceptibility
Instrumentation Cost ModerateModerate to HighHighLow to Moderate

Visualizing the Workflow

A general workflow for the analysis of benzophenone derivatives from a sample matrix involves several key stages, from sample collection to data analysis.

Benzophenone Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Cosmetic, Biological Fluid) Extraction Extraction (SPE, LLE, dSPE) Sample->Extraction Matrix Isolation Cleanup Clean-up & Concentration (e.g., Evaporation, Reconstitution) Extraction->Cleanup Purification Separation Chromatographic Separation (HPLC, GC, UPLC, CE) Cleanup->Separation Injection Detection Detection (UV, MS, MS/MS) Separation->Detection Elution Quantification Quantification (Calibration Curve) Detection->Quantification Signal Acquisition Reporting Reporting Quantification->Reporting Data Interpretation

A generalized workflow for the analysis of benzophenone derivatives.

Methodology Comparison

The choice of analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

Analytical Method Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity Very Good GCMS->Speed Moderate GCMS->Cost High UPLCMSMS UPLC-MS/MS UPLCMSMS->Sensitivity Highest UPLCMSMS->Selectivity Excellent UPLCMSMS->Speed Fastest UPLCMSMS->Cost Highest CE CE CE->Sensitivity Moderate CE->Selectivity Good CE->Speed Fast CE->Cost Lowest

Comparison of key performance characteristics of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the analysis of benzophenone derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of benzophenone derivatives.

  • Sample Preparation (Cosmetics):

    • Accurately weigh approximately 1 g of the homogenized sample into a 10 mL volumetric flask.

    • Add 5 mL of methanol and sonicate for 30 minutes.[1]

    • Dilute to volume with methanol.[1]

    • Filter the solution through a 0.45 µm membrane filter before injection.[1]

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][7]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[8] For example, a mobile phase of methanol and water (95:5) with the pH adjusted to 3.2 with phosphoric acid.[7]

    • Flow Rate: Typically around 0.5-1.0 mL/min.[7][8]

    • Detection: UV detector set at a wavelength of 254 nm or 287 nm.[6][8]

    • Injection Volume: 1-20 µL.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile benzophenone derivatives. A derivatization step is often required for polar derivatives to improve their volatility.

  • Sample Preparation (Water Samples) and Derivatization:

    • Solid-Phase Extraction (SPE):

      • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.[9]

      • Load the water sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the benzophenone derivatives with a suitable organic solvent (e.g., methanol, ethyl acetate).[9]

      • Evaporate the eluate to dryness and reconstitute in a small volume of solvent.

    • Silylation (Derivatization):

      • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

      • Heat the mixture (e.g., 60-75°C for 30-60 minutes) to facilitate the reaction.[9]

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl-methylpolysiloxane).[9]

    • Injector Temperature: 250-280°C.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C, holding for 2 minutes, then ramping at 10°C/min to 300°C and holding for 15 minutes.[9]

    • MS Detector:

      • Ion Source Temperature: 200-230°C.[9]

      • Transfer Line Temperature: 280°C.[9]

      • Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity, selectivity, and speed for the analysis of benzophenone derivatives, especially in complex matrices.

  • Sample Preparation (Biological Fluids):

    • Protein Precipitation: For serum or plasma samples, add a precipitating agent like acetonitrile to remove proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further clean-up can be performed using LLE or SPE to remove interfering substances.[10]

    • The final extract is evaporated and reconstituted in the mobile phase.

  • Instrumentation:

    • UPLC Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[11]

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to enhance ionization.[11] For example, a gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • MS/MS Detector:

      • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption.

  • Sample Preparation:

    • Samples are typically dissolved in the running buffer. For complex matrices, a preliminary extraction and clean-up step similar to that for HPLC may be necessary.

  • Instrumentation:

    • Capillary: Fused-silica capillary (e.g., 50-75 µm internal diameter).

    • Running Buffer: A buffer solution, for example, a borate buffer, is used to fill the capillary and the electrode reservoirs. The pH of the buffer is a critical parameter for separation.

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Injection: Samples can be introduced hydrodynamically (by pressure) or electrokinetically (by applying a voltage).

    • Detection: On-column UV detection is the most common method. The detector is placed at a window in the capillary where the polyimide coating has been removed.

Conclusion

The choice of an analytical method for benzophenone derivatives is a critical decision that depends on the specific requirements of the analysis.

  • HPLC is a versatile and reliable technique suitable for routine analysis.

  • GC-MS provides excellent separation and identification capabilities, particularly for less polar derivatives, though it may require a derivatization step.

  • UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.

  • Capillary Electrophoresis offers high separation efficiency and low consumption of reagents, presenting a cost-effective and environmentally friendly alternative.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to achieve their analytical goals.

References

assessing the anticancer and antibacterial activity of synthesized derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers highlighting promising new chemical entities, their biological activities, and underlying mechanisms.

In the relentless pursuit of novel therapeutic agents, scientists are increasingly turning to the synthesis of innovative chemical derivatives that exhibit potent dual-action capabilities against cancer and microbial pathogens. This guide provides a comparative analysis of recently developed heterocyclic compounds, including quinoline and chalcone derivatives, summarizing their anticancer and antibacterial efficacy through robust experimental data. The following sections detail the cytotoxic and antimicrobial activities of these compounds, outline the methodologies for their evaluation, and visualize key biological pathways and experimental workflows.

Comparative Anticancer Activity

The in vitro cytotoxic activity of newly synthesized derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound. A lower IC50 value indicates a more potent compound. The results are summarized in Table 1.

Table 1: In Vitro Anticancer Activity of Synthesized Derivatives (IC50 in µM)

Compound/DerivativeMDA-MB-231 (Breast)A549 (Lung)C-32 (Melanoma)HCT-116 (Colorectal)HepG-2 (Liver)PC-3 (Prostate)Non-Cancer (HFF-1)Reference
Quinoline Derivative 3c 14.8 ± 0.612.3 ± 0.510.2 ± 0.4--->100[1]
Cisplatin (Control) 12.5 ± 0.510.1 ± 0.48.9 ± 0.3----[1]
Doxorubicin (Control) 0.9 ± 0.040.8 ± 0.030.7 ± 0.03----[1]
Thiazole Derivative 11c 10.21 ± 0.8--9.12 ± 0.78.54 ± 0.6--[2][3]
Thiazole Derivative 6g 12.45 ± 0.9--10.54 ± 0.89.87 ± 0.7--[2][3]
Chalcone Derivative 13 -----2.6 - 5.1-[4]
Indolyl Chalcone 10 -----<0.05-[4]
Phenylurenyl Chalcone 14 -------[5]
Phenylurenyl Chalcone 16 -------[5]
Phenylurenyl Chalcone 19 -------[5]
Phenylurenyl Chalcone 34 -------[5]
Sorafenib (Control) -------[5]
Fluorinated Indole 34b -0.8-----[6]
Sultam Derivative 2 ----60% inhibition--[7]
Sultam Derivative 3f ----55% inhibition--[7]
Curcumin Analogue 2,5-2Cl -<5-----[8]
Curcumin Analogue 2Br-5Cl -<5-----[8]

Data presented as mean ± standard deviation or range. A dash (-) indicates data not available.

Among the tested compounds, the acetylene derivative of 8-hydroxyquinoline-5-sulfonamide, compound 3c , demonstrated significant activity against melanoma, lung, and breast cancer cell lines, with efficacy comparable to the standard chemotherapeutic agent cisplatin.[1] Notably, this compound exhibited low toxicity towards normal human dermal fibroblasts (HFF-1), suggesting a favorable therapeutic window.[1] Furthermore, fluorinated indole derivatives, such as 34b , have shown high potency against lung cancer cells.[6] Chalcone derivatives also displayed remarkable anticancer potential, with indolyl chalcone 10 exhibiting sub-nanomolar activity against prostate cancer cells.[4]

Comparative Antibacterial Activity

The synthesized derivatives were also screened for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined. The results are presented in Table 2.

Table 2: In Vitro Antibacterial Activity of Synthesized Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusMRSAE. faecalisB. subtilisE. coliP. aeruginosaReference
Quinoline Derivative 3c -MIC50=3.9, MIC90=7.8----[1]
Oxacillin (Control) -MIC50=125, MIC90=250----[1]
Ciprofloxacin (Control) -MIC50=0.4, MIC90=0.8----[1]
Chalcone Derivative (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one ---62.5--[9]
Ampicillin (Control) ---62.5--[9]
Phenylurenyl Chalcone 4 & 22 ----25-[5]
Phenylurenyl Chalcone 3, 14 & 29 -----25[5]
Phenylurenyl Chalcone 11 & 33 25-----[5]
Chalcone Derivative 13 15.6-----[10]
Chalcone Derivative 14 7.81-----[10]

Data presented as MIC values. A dash (-) indicates data not available.

The quinoline derivative 3c not only showed potent anticancer effects but also significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Certain chalcone derivatives also exhibited promising antibacterial properties.[5][9][10] For instance, chalcone derivatives 13 and 14 demonstrated potent activity against S. aureus.[10] Another chalcone derivative showed excellent activity against Bacillus subtilis with a MIC value comparable to the antibiotic ampicillin.[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Anticancer Activity Assessment: MTT Assay

The cytotoxic effects of the synthesized compounds were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives and incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well and incubated for another few hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Assessment: Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.

  • Bacterial Inoculum Preparation: Bacterial strains were cultured in an appropriate broth medium to a specific turbidity, corresponding to a standard cell density.

  • Serial Dilution: The synthesized compounds were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for bacterial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing Mechanisms and Workflows

To further elucidate the biological impact and experimental processes, the following diagrams are provided.

anticancer_pathway Derivative Quinoline Derivative 3c Cell Cancer Cell Derivative->Cell Enters P53 p53 Activation Cell->P53 Increases BCL2 Bcl-2 Expression (Anti-apoptotic) Cell->BCL2 Decreases BAX Bax Expression (Pro-apoptotic) Cell->BAX Increases P21 p21 Expression P53->P21 CellCycleArrest Cell Cycle Arrest P21->CellCycleArrest Apoptosis Apoptosis BCL2->Apoptosis BAX->Apoptosis

Caption: Anticancer mechanism of Quinoline Derivative 3c.

antibacterial_workflow Start Start PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Derivatives Start->SerialDilution Inoculate Inoculate Microtiter Plates PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC Value Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination by microdilution.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-5-(trifluoromethyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl 2-amino-5-(trifluoromethyl)benzoate is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This compound, like many trifluoromethylated substances, must be treated as hazardous waste and handled with strict adherence to established protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on potential hazards, handling, and emergency procedures. When handling this chemical for disposal, appropriate Personal Protective Equipment (PPE) is mandatory.

Key Safety Precautions:

  • Eye Protection: Chemical safety goggles or glasses are essential. A face shield may be required if there is a risk of splashing.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart.[1][2]

  • Body Protection: A laboratory coat is required. For larger quantities or increased risk of exposure, an apron or coveralls should be worn.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1][5]

    • Do not mix this waste with other waste streams unless compatibility has been verified.[1][2] Keep aqueous and organic solvent waste streams separate.[2]

  • Waste Collection and Containment:

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container.[5][7] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Solid Waste: Collect contaminated solids (e.g., paper towels, spill absorbents) in a suitable, labeled container for hazardous waste disposal.[1][2]

    • Ensure containers are kept tightly closed when not in use.[3][8]

  • Storage:

    • Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]

    • Ensure the storage area is away from incompatible materials, heat, and ignition sources.[2]

    • Utilize secondary containment to prevent the spread of material in case of a leak.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][6]

    • Follow all institutional guidelines for labeling and preparing containers for pickup.

Spill Management

In the event of a small spill:

  • Alert personnel in the immediate vicinity.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are determined by local, state, and federal regulations, the following table summarizes key hazard information from safety data sheets for this compound and similar trifluoromethylated benzoates, which informs the need for its classification as hazardous waste.

Hazard StatementClassificationReference
H315 - Causes skin irritation Skin Corrosion/Irritation, Category 2[8][9]
H319 - Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2/2A[4][8][9]
H335 - May cause respiratory irritation Specific target organ toxicity (single exposure)[4][8][9]
General Disposal Guideline Dispose of contents/container to an approved waste disposal plant.[3][8]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound consult_sds 1. Consult Safety Data Sheet (SDS) start->consult_sds don_ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe identify_waste 3. Identify Waste Type don_ppe->identify_waste liquid_waste 4a. Collect Liquid Waste in Labeled, Sealed Container identify_waste->liquid_waste Liquid or Solution solid_waste 4b. Collect Solid Waste in Labeled, Sealed Container identify_waste->solid_waste Contaminated Solids empty_container 4c. Decontaminate Empty Container identify_waste->empty_container Empty Original Container store_waste 5. Store in Designated Hazardous Waste Area liquid_waste->store_waste solid_waste->store_waste triple_rinse Triple-Rinse Container. Collect Rinsate as Hazardous Waste. empty_container->triple_rinse contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Waste Disposed by Licensed Facility contact_ehs->end_disposal triple_rinse->store_waste Store Rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-amino-5-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS No. not explicitly found, but related compounds are referenced), a compound likely used in complex organic synthesis. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar trifluoromethyl compounds and aminobenzoate esters are classified as potentially hazardous. The primary risks include irritation to the eyes, skin, and respiratory tract. Some related compounds are harmful if swallowed.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against chemical exposure.[4] The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][5][6] A face shield may be required for larger quantities or when there is a splash hazard.Protects against eye contact with the chemical, which can cause serious irritation.[1][2][4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene).[4] Nitrile gloves may offer limited protection for short-duration tasks.[4] Double gloving may be appropriate for highly hazardous compounds.[7]Prevents skin contact, which can cause irritation.[2][3] Always check the glove manufacturer's compatibility chart.[7]
Respiratory Protection All handling that may generate dust or vapors must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[4][7] If exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[5][7]Prevents inhalation of the powdered chemical or its vapors, which may cause respiratory irritation.[1][3]
Skin and Body Protection A flame-resistant lab coat should be worn.[7] Wear appropriate protective clothing to prevent skin exposure.[5]Protects skin and personal clothing from contamination.[4]

Operational and Handling Plan

Engineering Controls:

  • Ventilation: All work involving this compound, especially weighing or transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Work Practices:

  • Avoid the formation and accumulation of dust.[5]

  • Keep containers tightly closed when not in use.[4][6][7]

  • Wash hands thoroughly after handling the chemical.[4][5][6]

  • Do not eat, drink, or smoke in the laboratory.[1][8]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5][7]

  • Keep containers tightly sealed.[6][7]

Emergency and Disposal Plan

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][5][6] Seek medical attention if irritation develops or persists.[4]
Inhalation Move the individual to fresh air.[4][5] If breathing is difficult, administer oxygen.[4][5] Seek medical attention if respiratory symptoms occur.[4]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[4][5] Seek immediate medical attention.[4][5]

Spill Response

A swift and planned response is crucial to managing chemical spills effectively.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Procedure cluster_large_spill Large Spill Procedure Spill Chemical Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess Alert_Small Alert Personnel in Immediate Area Assess->Alert_Small Small Spill Evacuate Evacuate Immediate Area Assess->Evacuate Large Spill PPE_Small Don Appropriate PPE Alert_Small->PPE_Small Absorb Absorb with Inert Material (Vermiculite, Sand) PPE_Small->Absorb Collect_Small Collect into Labeled Hazardous Waste Container Absorb->Collect_Small Clean_Area Clean Spill Area with Appropriate Solvent Collect_Small->Clean_Area Alert_Large Alert Emergency Response Team Evacuate->Alert_Large Secure Secure the Area (Prevent Entry) Alert_Large->Secure

Figure 1. Logical workflow for handling a chemical spill.

Disposal Plan

Waste containing trifluoromethyl compounds must be treated as hazardous waste.[7]

  • Collection: Collect all waste, including contaminated materials and excess reagents, in a clearly labeled and sealed container.[7]

  • Segregation: Do not mix with incompatible waste streams.[7]

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified waste management company.[7] All rinsate from cleaning contaminated glassware should also be collected and disposed of as chemical waste.[4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.